HH0043
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H24F3N5O |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
1-[4-[4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-1,7-naphthyridin-6-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H24F3N5O/c1-14(16-4-3-5-17(22(16)24)23(25)26)29-19-6-7-27-20-13-28-21(12-18(19)20)31-10-8-30(9-11-31)15(2)32/h3-7,12-14,23H,8-11H2,1-2H3,(H,27,29)/t14-/m1/s1 |
InChI 键 |
GSZLBBQYAQRWAD-CQSZACIVSA-N |
产品来源 |
United States |
Foundational & Exploratory
In Vitro Mechanism of Action of Vismodegib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the compound "HH0043" did not yield any publicly available information. Therefore, this guide provides a comprehensive overview of the in vitro mechanism of action of Vismodegib (B1684315) (GDC-0449) , a well-characterized inhibitor of the Hedgehog signaling pathway, as a representative example.
Executive Summary
Vismodegib is a first-in-class, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] It exerts its therapeutic effects by specifically targeting the Smoothened (SMO) protein, a key transducer of Hh signaling.[3][4] In vitro studies have been instrumental in elucidating its precise mechanism of action, demonstrating its ability to suppress the canonical Hh pathway, inhibit cell proliferation, and induce apoptosis in cell lines with aberrant Hh pathway activation. This document provides a detailed technical overview of the in vitro pharmacology of Vismodegib, including its mechanism of action, quantitative data from key assays, detailed experimental protocols, and a discussion of resistance mechanisms.
Core Mechanism of Action
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[3][5] Its aberrant reactivation in adult tissues is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC).[4][6]
In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to the Patched-1 (PTCH1) receptor alleviates its inhibition of the G-protein-coupled receptor-like protein Smoothened (SMO).[3][7] This allows SMO to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation and nuclear translocation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[1] Nuclear GLI proteins then drive the expression of Hh target genes that promote cell proliferation, survival, and differentiation.[3][8]
In many cancers, including BCC, the Hh pathway is constitutively activated due to loss-of-function mutations in PTCH1 or gain-of-function mutations in SMO.[3][6] Vismodegib functions by directly binding to and inhibiting the SMO protein, thereby blocking the downstream signaling cascade, irrespective of the presence of Hh ligands.[3][4][7] This leads to the suppression of GLI transcription factor activity and the downregulation of Hh target gene expression, ultimately inhibiting tumor cell growth.[1][8]
Quantitative In Vitro Data
The in vitro activity of Vismodegib has been characterized in various cell-based and biochemical assays. The following tables summarize key quantitative data from the literature.
| Assay Type | Metric | Value | Cell Line / System | Reference |
| Hedgehog Pathway Inhibition | IC50 | 3 nM | Cell-free assay | [9] |
| GLI1 Expression Inhibition | IC50 | 0.165 µM (±11.5%) | Medulloblastoma allograft model | [5] |
| GLI1 Expression Inhibition | IC50 | 0.267 µM (±4.83%) | D5123 colorectal cancer model | [5] |
| Growth Inhibition | IC50 | 0.07248 µM | IGROV-1 (Ovarian cancer) | [9] |
| Growth Inhibition | IC50 | 1.32247 µM | HCE-T (Uterine cancer) | [9] |
| Growth Inhibition | IC50 | 1.86737 µM | D-542MG (Glioblastoma) | [9] |
| P-glycoprotein (P-gp) Inhibition | IC50 | 3.0 µM | Cell-free assay | [9] |
Table 1: Summary of In Vitro Potency of Vismodegib
Key In Vitro Experiments and Protocols
GLI-Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of a compound on the Hh signaling pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Activation of the Hh pathway leads to GLI-mediated transcription of the luciferase gene, resulting in light emission upon addition of a substrate. Inhibition of the pathway by a compound like Vismodegib reduces luciferase expression and the corresponding light signal.
Protocol:
-
Cell Culture: Plate Hh-responsive cells (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a GLI-luciferase reporter) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Vismodegib or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours). A known Hh pathway agonist (e.g., SAG or purified SHh ligand) is typically added to stimulate the pathway.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega's Luciferase Assay System).
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability/Proliferation Assay
These assays determine the effect of Vismodegib on the growth and survival of cancer cells.
Principle: Various methods can be used to assess cell viability, such as measuring metabolic activity (e.g., MTS or MTT assays), ATP content (e.g., CellTiter-Glo), or cell number.
Protocol (MTS Assay Example):
-
Cell Seeding: Seed cancer cells with known Hh pathway activation (e.g., BCC-1 or SCC-25) in a 96-well plate and allow them to attach.[10]
-
Treatment: Add varying concentrations of Vismodegib to the wells and incubate for a desired time course (e.g., 24, 48, 72, or 96 hours).[10]
-
MTS Reagent Addition: Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate) to each well.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium compound into a colored formazan (B1609692) product. Measure the absorbance of the formazan at 490 nm using a microplate reader.[10]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and plot against the drug concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Quantitative Real-Time PCR (qPCR) for Hh Target Gene Expression
qPCR is used to measure the effect of Vismodegib on the transcription of downstream Hh target genes, such as GLI1 and PTCH1.
Principle: This technique quantifies the amount of a specific mRNA in a sample. A decrease in the mRNA levels of GLI1 and PTCH1 following treatment with Vismodegib provides direct evidence of Hh pathway inhibition.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with Vismodegib or vehicle for a defined period. Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: Set up qPCR reactions using a master mix containing a fluorescent dye (e.g., SYBR Green) or a target-specific probe (e.g., TaqMan), primers for the target gene (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.
-
Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations of Signaling Pathways and Workflows
Caption: Canonical Hedgehog signaling pathway and the inhibitory mechanism of Vismodegib.
References
- 1. Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetic-pharmacodynamic analysis of vismodegib in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of vismodegib and its potential in the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
GDC-0810: A Technical Overview of its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0810, also known as Brilanestrant or ARN-810, is a potent and orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD). It was developed to address the limitations of existing endocrine therapies for estrogen receptor-positive (ER+) breast cancer, including the poor pharmaceutical properties of fulvestrant (B1683766) and the emergence of resistance to tamoxifen (B1202) and aromatase inhibitors.[1][2] This document provides a detailed technical guide on the discovery, synthesis, mechanism of action, and preclinical data of GDC-0810.
The primary rationale for the development of GDC-0810 was to create a therapy that not only antagonizes the estrogen receptor but also promotes its degradation, thereby inhibiting both ligand-dependent and ligand-independent ER signaling.[3] This dual mechanism is particularly relevant in the context of acquired resistance, which can be driven by mutations in the estrogen receptor alpha gene (ESR1).[4]
Discovery and Preclinical Profile
GDC-0810 was identified through a prospective optimization process focusing on enhancing ERα degradation, antagonist activity, and pharmacokinetic properties, starting from a triphenylalkene ER ligand scaffold.[4] This effort led to a compound with robust activity in both tamoxifen-sensitive and tamoxifen-resistant preclinical models of breast cancer.[1][2]
Mechanism of Action
GDC-0810 exerts its effects by binding directly to the estrogen receptor. In cell-free radioligand competitive binding assays, GDC-0810 demonstrates low nanomolar affinity for both ERα and ERβ.[4][5][6] Upon binding, it induces a distinct conformation in ERα, different from that induced by other therapeutics like tamoxifen and fulvestrant.[4][6] This conformational change leads to the degradation of the ERα protein via the 26S proteasome pathway.[5] By reducing the cellular levels of ERα, GDC-0810 effectively curtails downstream signaling, leading to an anti-proliferative effect in ER+ breast cancer cells.[4]
Caption: Mechanism of action of GDC-0810 in ER+ breast cancer cells.
Quantitative Biological Data
The biological activity of GDC-0810 has been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of GDC-0810
| Assay | Target/Cell Line | Metric | Value (nM) | Reference |
|---|---|---|---|---|
| ERα Binding | Cell-free | IC50 | 6.1 | [5][7] |
| ERβ Binding | Cell-free | IC50 | 8.8 | [5] |
| ERα Degradation | MCF-7 cells | EC50 | 0.7 | [7][8] |
| Transcriptional Antagonism | 3x ERE reporter | IC50 | 2 | [7][8] |
| Cell Viability | MCF-7 cells | IC50 | 2.5 |[7][8] |
Table 2: Selectivity Profile of GDC-0810
| Target | Assay Type | Metric | Value (µM) | Reference |
|---|---|---|---|---|
| CYP1A2, CYP2D6, CYP3A4 | Inhibition | IC50 | > 20 | [5][8] |
| CYP2C9 | Inhibition | IC50 | 2.2 | [5][8] |
| CYP2C19 | Inhibition | IC50 | 3.3 | [5][8] |
| CYP2C8 | Inhibition | IC50 | < 0.1 | [5][8] |
| Androgen Receptor (AR) | Binding | IC50 | > 4 | [5][8] |
| Glucocorticoid Receptor (GR) | Binding | IC50 | 0.99 | [5][8] |
| MR, PR-A, PR-B, GR | Transcriptional Reporter | IC50 | > 1 |[5][8] |
Table 3: Activity Against ERα Mutants
| ERα Mutant | Assay Type | Metric | Value (nM) | Reference |
|---|---|---|---|---|
| Wild-Type | E2 Competitive Binding | IC50 | 2.6 | [5][6] |
| Y537S | E2 Competitive Binding | IC50 | 5.5 | [5][6] |
| D538G | E2 Competitive Binding | IC50 | 5.4 |[5][6] |
Table 4: Pharmacokinetic Parameters
| Species | Bioavailability | Vss (L/kg) | Plasma Protein Binding | Reference |
|---|
| Across Species | 40-60% | 0.2-2.0 | >99.5% |[5][8] |
Synthesis of GDC-0810
An efficient synthesis of GDC-0810 has been reported, focusing on the stereocontrolled assembly of a tetrasubstituted all-carbon olefin.[9] The key steps of this synthesis involve a highly stereoselective lithium tert-butoxide-mediated enolization-tosylation and a Palladium-catalyzed Suzuki-Miyaura cross-coupling.[9] This process achieved an overall yield of 40% with a purity of over 99.0%.[9]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation of the data.
ERα Degradation In-Cell Western Assay
This assay quantifies the levels of ERα protein in cells following treatment with a compound.
Caption: Workflow for the In-Cell Western assay to measure ERα degradation.
Protocol:
-
MCF-7 cells are seeded in 384-well plates at a density of approximately 3,200 cells per well and incubated to allow for adherence.[5]
-
A serial dilution of GDC-0810 is added to the cells.
-
After a 4-hour incubation period, the cells are fixed with formalin.[4]
-
The cells are then permeabilized and blocked to prevent non-specific antibody binding.[5]
-
Incubation with a primary antibody specific for ERα (e.g., SP1 rabbit monoclonal antibody) is carried out overnight at 4°C.[5]
-
Following washing steps, the cells are incubated with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW goat anti-rabbit) and a DNA dye for normalization.[5]
-
The plates are scanned on an infrared imaging system to quantify the fluorescence intensity, which corresponds to the amount of ERα protein.[5]
MCF-7 Cell Viability Assay
This assay measures the effect of GDC-0810 on the proliferation of ER+ breast cancer cells.
Protocol:
-
MCF-7 cells are seeded in 384-well plates.
-
The cells are treated with a range of concentrations of GDC-0810 in the presence of estradiol (B170435) to stimulate proliferation.
-
After a period of incubation (typically several days), a reagent such as Cell Counting Kit-8 (CCK-8) is added to the wells.
-
The absorbance is measured, which is proportional to the number of viable cells.
-
The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of GDC-0810 in a living organism.
Protocol:
-
Nu/nu mice are implanted with a slow-release pellet containing 17-β estradiol.[7]
-
MCF-7 cells are suspended in a mixture of media and Matrigel and are subcutaneously injected into the flanks of the mice.[7]
-
Tumor growth is monitored, and when tumors reach a certain volume, the mice are randomized into treatment and control groups.
-
GDC-0810 is administered orally at various doses.[7]
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[7]
Clinical Development and Status
GDC-0810 advanced into Phase I and II clinical trials for postmenopausal women with ER+/HER2- advanced or metastatic breast cancer.[3][10][11] The recommended Phase 2 dose was determined to be 600 mg once daily with food.[3][12] While the compound was found to be safe and tolerable with preliminary anti-tumor activity, its development was ultimately halted by the sponsor.[10][11][13]
Conclusion
GDC-0810 is a well-characterized selective estrogen receptor degrader that demonstrated a promising preclinical profile. Its discovery and development highlight a rational approach to designing orally bioavailable SERDs with a distinct mechanism of action from previous endocrine therapies. The comprehensive dataset, from in vitro potency and selectivity to in vivo efficacy, provides a valuable case study for researchers in the field of oncology and drug development. Although its clinical development was discontinued, the insights gained from the GDC-0810 program contribute to the ongoing efforts to develop more effective treatments for ER+ breast cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 7. GDC-0810 | CAS#:1365888-06-7 | Chemsrc [chemsrc.com]
- 8. Brilanestrant | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy Brilanestrant from Supplier InvivoChem [invivochem.com]
- 9. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 10. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 -) advanced/metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. forpatients.roche.com [forpatients.roche.com]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Preliminary Toxicity Profile of HH0043: An In-Depth Technical Guide
For Research Use Only
Abstract
This document provides a comprehensive overview of the preliminary toxicological assessment of the novel compound HH0043. The studies summarized herein were conducted to establish an initial safety profile and to identify potential toxicological liabilities. The data presented are intended to guide further non-clinical development and to provide a foundational understanding of the compound's interaction with biological systems. This guide includes in vitro cytotoxicity and genotoxicity data, supported by detailed experimental protocols and conceptual signaling pathway diagrams to aid in the interpretation of the preliminary findings.
Introduction
The development of novel therapeutic agents requires a thorough evaluation of their potential toxicity.[1] Early-stage in vitro and in vivo toxicology studies are crucial for identifying potential adverse effects and for establishing a preliminary safety margin before a compound advances to later stages of drug development.[2] This whitepaper details the initial toxicological screening of this compound, a small molecule inhibitor of a key oncogenic pathway. The following sections present the methodologies employed and the data obtained from a panel of standard in vitro toxicity assays.
In Vitro Cytotoxicity Assessment
The cytotoxic potential of this compound was evaluated across a panel of human cell lines to determine its effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Lines: Human hepatocellular carcinoma (HepG2), human colorectal carcinoma (HCT116), and normal human dermal fibroblasts (NHDF).
-
Seeding Density: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to final concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration was maintained at <0.1% in all wells. Cells were treated with the respective concentrations of this compound for 72 hours.
-
MTT Reagent: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals were dissolved by adding 100 µL of solubilization buffer (10% SDS in 0.01 M HCl).
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by non-linear regression analysis using GraphPad Prism software.
Results: Cytotoxicity Data
The following table summarizes the IC50 values of this compound in the tested cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Liver (Carcinoma) | 15.8 |
| HCT116 | Colon (Carcinoma) | 22.4 |
| NHDF | Skin (Normal Fibroblast) | 85.2 |
In Vitro Genotoxicity Assessment
To evaluate the potential of this compound to induce genetic mutations, the standard Ames test was performed. This assay is a widely used in vitro method for genotoxicity assessments and is a staple in the regulatory toolbox.[3]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction).
-
Compound Preparation: this compound was dissolved in DMSO and tested at five concentrations, ranging from 0.5 to 5000 µ g/plate .
-
Assay Procedure: The test compound, the bacterial strain, and either the S9 mix or a control buffer were combined in a test tube. This mixture was then poured onto minimal glucose agar (B569324) plates.
-
Incubation: The plates were incubated at 37°C for 48-72 hours.
-
Data Collection: The number of revertant colonies (his+) on each plate was counted. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count.
-
Controls: A vehicle control (DMSO) and known mutagens (positive controls) were run in parallel for each strain.
Results: Genotoxicity Data
The results of the Ames test for this compound are summarized below.
| Strain | Metabolic Activation (S9) | Result | Fold Increase over Background (at highest non-toxic dose) |
| TA98 | - | Negative | 1.2 |
| TA98 | + | Negative | 1.5 |
| TA100 | - | Negative | 1.1 |
| TA100 | + | Negative | 1.3 |
| TA1535 | - | Negative | 0.9 |
| TA1535 | + | Negative | 1.0 |
| TA1537 | - | Negative | 1.4 |
| TA1537 | + | Negative | 1.6 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the hypothetical mechanism of this compound-induced cytotoxicity and the general workflow for in vitro toxicity screening.
Caption: Hypothetical pathway of this compound-induced apoptosis.
Caption: Standard workflow for preliminary in vitro toxicity assessment.
Discussion and Future Directions
The preliminary in vitro toxicity assessment of this compound indicates a moderate cytotoxic effect on cancer cell lines, with a significantly lower impact on normal human fibroblasts, suggesting a potential therapeutic window. The compound did not exhibit mutagenic potential in the Ames test under the tested conditions.
Future studies should aim to elucidate the specific mechanism of cytotoxicity. Based on the initial findings, it is hypothesized that this compound may induce apoptosis through the generation of reactive oxygen species and subsequent mitochondrial stress. Further investigation into this proposed pathway is warranted. In vivo toxicology studies in rodent models will also be essential to evaluate the systemic toxicity, pharmacokinetics, and toxicokinetics of this compound.[2] These future studies will provide a more comprehensive safety profile to support the continued development of this compound as a potential therapeutic agent.
References
Pharmacokinetics and pharmacodynamics of HH0043
An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of HH0043
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, potent, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1).[1][2][3] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS by catalyzing the exchange of GDP for GTP.[1] By inhibiting the interaction between SOS1 and KRAS, this compound presents a promising therapeutic strategy for cancers driven by KRAS mutations. This document provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, based on currently available data.
Mechanism of Action
This compound functions by disrupting the protein-protein interaction between SOS1 and KRAS. This inhibition prevents the SOS1-mediated conversion of inactive KRAS-GDP to its active GTP-bound state, thereby attenuating downstream signaling through pathways such as the MAPK cascade (RAF-MEK-ERK). The inhibition of this pathway leads to reduced cell proliferation in KRAS-mutant cancer cells. This compound has demonstrated potent activity in biochemical assays with a half-maximal inhibitory concentration (IC50) of 5.8 nM.[4]
Signaling Pathway
Caption: The SOS1-KRAS signaling pathway and the inhibitory action of this compound.
Pharmacokinetics
This compound has been characterized as having a favorable drug metabolism and pharmacokinetics (DMPK) profile.[1] In vitro studies have provided key data on its plasma protein binding and potential for drug-drug interactions.
In Vitro Pharmacokinetics
| Parameter | Species | Value |
| Plasma Protein Binding (fu, %) | Mouse | 6.75% |
| Rat | 5.29% | |
| Dog | 5.45% | |
| Human | 4.81% | |
| CYP Inhibition (IC50, μM) | 1A2 | 17.50 |
| 2C9 | 5.69 | |
| 2C19 | 3.16 | |
| 2D6 | 11.10 | |
| 3A4-M | >50 | |
| hERG Inhibition (IC50, μM) | 2.45 |
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in both in vitro cellular assays and in vivo tumor xenograft models.
In Vitro Cellular Potency
In a 3D proliferative assay using the KRAS G12C-mutated human non-small cell lung cancer cell line NCI-H358, this compound demonstrated potent anti-proliferative activity.
| Cell Line | Assay Type | Parameter | This compound | BI-3406 (Comparator) |
| NCI-H358 | 3D Proliferation | IC50 | 90 nM | 322 nM |
As shown, this compound was found to be approximately 3 to 4 times more potent than the comparator SOS1 inhibitor, BI-3406, in this cellular context.[1]
In Vivo Antitumor Efficacy
The in vivo efficacy of this compound was assessed in a xenograft model using the same NCI-H358 cell line.
| Animal Model | Treatment | Dosing | Duration | Result (TGI) |
| Subcutaneous NCI-H358 Xenograft in Mice | This compound | 50 mg/kg, oral, twice daily | 28 days | 76% |
| BI-3406 | 50 mg/kg, oral, twice daily | 28 days | 49% |
Oral administration of this compound led to a significant tumor growth inhibition of 76%, which was superior to the 49% inhibition observed with BI-3406 at the same dose.[1][2][3] Importantly, no obvious body weight loss was observed in the mice treated with this compound.[1]
In Vivo Target Engagement
A pharmacokinetics/pharmacodynamics (PK/PD) study was conducted on day 28 of the in vivo efficacy study to assess the effect of this compound on the downstream signaling pathway in the tumor tissue. The results demonstrated that this compound effectively inhibited the phosphorylation of ERK (p-ERK) in vivo. This inhibition was more potent and durable compared to that of BI-3406, with sustained p-ERK modulation observed at both 2 and 24 hours post-dose.[1]
Experimental Protocols
In Vitro Pharmacokinetics
Detailed methodologies for the in vitro pharmacokinetic assays are described in the supplementary information of the primary publication. The following is a summary of the likely procedures.
-
Plasma Protein Binding: Equilibrium dialysis is a standard method used to determine the fraction of a drug that is unbound in plasma.
-
CYP Inhibition: The potential for this compound to inhibit major cytochrome P450 enzymes is typically evaluated using human liver microsomes and specific probe substrates for each CYP isoform.
-
hERG Inhibition: The potential for cardiac liability is assessed through an in vitro hERG inhibition assay, often using patch-clamp electrophysiology on cells expressing the hERG channel.
In Vivo Efficacy and PK/PD Study
Caption: Workflow for the in vivo xenograft efficacy and PK/PD study.
The in vivo study was conducted using a subcutaneous xenograft model with the NCI-H358 human lung cancer cell line in mice. After tumor establishment, the animals were treated orally with this compound or a comparator twice daily for 28 days. Tumor volume and body weight were monitored throughout the study. For the PK/PD analysis, tumor samples were collected at specified time points after the final dose on day 28 to measure the levels of p-ERK, likely by Western blot.
Conclusion
This compound is a potent SOS1 inhibitor with a promising preclinical profile. It demonstrates superior in vitro potency and in vivo antitumor efficacy compared to other known SOS1 inhibitors. Its favorable pharmacokinetic properties and significant in vivo target engagement, as evidenced by sustained p-ERK inhibition, support its continued development as a potential therapeutic for KRAS-driven cancers. Further studies are warranted to fully elucidate its clinical potential.
References
HH0043 solubility and stability profile
Unable to Identify Compound HH0043
A comprehensive search of publicly available scientific databases and literature has yielded no specific information for a compound designated "this compound." This identifier does not correspond to any known chemical substance, drug candidate, or biological molecule in the public domain.
This suggests that "this compound" may be one of the following:
-
An internal, proprietary code for a compound within a private research and development setting.
-
A novel substance that has not yet been disclosed in published literature or patents.
-
A typographical error in the provided identifier.
Without a known chemical structure or associated research, it is not possible to provide a specific solubility and stability profile as requested. The generation of data-driven tables and diagrams is contingent on the availability of experimental results for the compound .
Proposed Next Steps
To proceed with your request, please verify the compound identifier. If "this compound" is a proprietary compound, you will need to provide the relevant internal data.
However, to fulfill the structural and formatting requirements of your request, a generalized template for the technical guide is provided below. This template includes the requested data tables, detailed experimental protocols, and Graphviz visualizations that can be adapted once the specific data for your compound of interest is available.
Technical Guide Template: Solubility and Stability Profile of a Novel Compound
This template provides a structured format for presenting the solubility and stability data for a research compound, adhering to the specified requirements for data presentation, experimental protocols, and visualization.
Solubility Profile
The solubility of a compound is a critical parameter influencing its absorption, distribution, and overall bioavailability. The following sections detail the solubility of [Insert Compound Name Here] in various aqueous and organic solvent systems.
The equilibrium solubility of the compound was determined at ambient temperature.
| Solvent System | pH (for aqueous) | Solubility (mg/mL) | Method |
| Phosphate Buffered Saline | 7.4 | Data | HPLC-UV |
| Glycine-HCl Buffer | 3.0 | Data | HPLC-UV |
| Water (unbuffered) | ~6.5 | Data | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | N/A | Data | Visual |
| Ethanol (95%) | N/A | Data | Visual |
A standardized shake-flask method was employed to determine the equilibrium solubility.
-
Sample Preparation: An excess amount of the compound was added to 1 mL of the desired solvent in a 2 mL glass vial.
-
Equilibration: The resulting slurry was agitated on a rotational shaker at room temperature for 24 hours to ensure equilibrium was reached.
-
Separation: The suspension was centrifuged at 10,000 rpm for 10 minutes to pellet the excess solid.
-
Quantification: The supernatant was carefully removed, diluted with an appropriate mobile phase, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.
The following diagram illustrates the workflow for the solubility assessment.
Caption: Workflow for equilibrium solubility testing.
Stability Profile
Understanding the chemical stability of a compound is essential for determining appropriate storage conditions, shelf-life, and potential degradation pathways.
The solid-state stability was assessed under accelerated conditions as per ICH guidelines.
| Condition | Duration (Weeks) | Purity (%) by HPLC | Observations |
| 40°C / 75% RH (ICH Accelerated) | 4 | Data | e.g., No change |
| 60°C | 2 | Data | e.g., Discoloration |
| Photostability (ICH Option II) | 1 | Data | e.g., No change |
The stability in solution was evaluated in a formulation-relevant buffer at various temperatures.
| Condition | Buffer | Duration (Hours) | Purity (%) by HPLC |
| 4°C | PBS pH 7.4 | 48 | Data |
| Room Temperature (~22°C) | PBS pH 7.4 | 48 | Data |
| 40°C | PBS pH 7.4 | 48 | Data |
-
Sample Preparation: For solid-state testing, vials containing the compound were placed in stability chambers. For solution-state testing, the compound was dissolved in the target buffer at a known concentration (e.g., 1 mg/mL).
-
Incubation: Samples were stored under the specified conditions for the designated time periods.
-
Time-Point Analysis: At each time point, an aliquot was withdrawn. Solid samples were first dissolved in a suitable solvent.
-
Quantification: All samples were analyzed by a stability-indicating HPLC method to determine the percent remaining of the parent compound and to detect any degradation products.
This diagram shows the relationship between stability conditions and the resulting analytical outcomes.
Caption: Relationship between stress factors and stability analysis.
In Silico Modeling of HH0043 Interactions: Information Not Found
A comprehensive search for publicly available information regarding "HH0043" has yielded no specific results. As of December 2025, there is no scientific literature, database entry, or other discernible public data associated with this identifier. Therefore, the creation of an in-depth technical guide on the in silico modeling of this compound interactions is not possible at this time.
The initial objective was to produce a detailed whitepaper for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and signaling pathway diagrams. However, the foundational requirement for such a document is the existence of the core subject matter, "this compound." Without any information on its nature—be it a small molecule, protein, or other biological entity—it is impossible to delineate its interactions, associated signaling pathways, or any experimental data related to it.
In silico modeling, a cornerstone of modern drug discovery and molecular biology, relies on existing structural and functional data.[1][2][3] Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling require a defined target and ligand to predict and analyze their interactions.[3][4] The process typically involves:
-
Target Identification and Characterization: Understanding the three-dimensional structure and active sites of the biological target.
-
Ligand Preparation: Defining the chemical structure of the interacting molecule.
-
Docking and Simulation: Using computational algorithms to predict the binding mode and affinity between the ligand and the target.[1][4]
-
Analysis and Refinement: Evaluating the simulation results to understand the interaction dynamics and guide further experimental work.
Given the absence of any information on "this compound," none of these fundamental steps can be initiated. Consequently, the core requirements of the requested technical guide—data presentation in tables, detailed experimental protocols, and mandatory visualizations of signaling pathways—cannot be fulfilled.
It is possible that "this compound" is an internal project codename not yet disclosed in public forums, a very recent discovery that has not been published, or a typographical error. Should information on "this compound" become publicly available in the future, the development of the requested in-depth technical guide would be a feasible endeavor. Researchers interested in this topic are encouraged to monitor scientific databases and publications for any future disclosures related to "this compound."
References
- 1. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling HB0043: A Technical Deep Dive into a Novel Bispecific Antibody Targeting IL-17A and IL-36R
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the patent and intellectual property landscape surrounding HB0043, a pioneering bispecific antibody developed by Shanghai Huaota Biopharmaceutical Co., Ltd. HB0043 is engineered to simultaneously target two key mediators of inflammation: Interleukin-17A (IL-17A) and the Interleukin-36 receptor (IL-36R). This dual-targeting mechanism represents a promising therapeutic strategy for a range of challenging autoimmune and inflammatory disorders, including moderate to severe Hidradenitis Suppurativa (HS).
Intellectual Property Landscape
HB0043 is the subject of patent applications that underscore its novelty and inventive step in the field of biotherapeutics. A key patent application associated with this bispecific antibody is EP4289863A1, which details the design and potential applications of a bispecific antibody targeting both IL-17A and IL-36R.[1] The core of the intellectual property lies in the recognition that the IL-17 and IL-36R signaling pathways can act synergistically to drive inflammatory responses. By creating a single molecule that can inhibit both pathways, HB0043 has the potential to offer a more profound therapeutic effect than single-target antibodies.[1]
The development of HB0043 is being spearheaded by Shanghai Huaota Biopharmaceutical Co., Ltd., who are actively investigating its clinical potential.[2][3] A Phase I/II clinical trial is underway to evaluate the efficacy, safety, and tolerability of HB0043 in adult patients with moderate to severe Hidradenitis Suppurativa.[4]
The Core Technology: A Dual-Pronged Attack on Inflammation
HB0043 is a recombinant humanized IgG1-type bispecific antibody.[3] Its innovative structure is achieved by genetically linking single-chain variable fragments (scFvs) from an anti-IL-36R antibody (HB0034) to the C-terminus of the heavy chain of an anti-IL-17A IgG1 antibody (HB0017) using a flexible peptide linker.[5][6] This design allows HB0043 to concurrently bind to and neutralize the activity of both IL-17A and the IL-36 receptor.
The rationale for this dual-targeting approach is grounded in the synergistic and overlapping roles of the IL-17 and IL-36 pathways in perpetuating chronic inflammation, particularly in skin diseases.[7][8][9] IL-17A, a hallmark cytokine of Th17 cells, is a potent driver of inflammation and is known to be upregulated in various autoimmune conditions.[10] The IL-36 pathway, part of the IL-1 family, also plays a crucial role in promoting inflammatory responses by activating downstream signaling cascades like MAP kinases and NF-κB.[1] By blocking both pathways, HB0043 aims to disrupt the self-sustaining inflammatory loop that characterizes many of these diseases.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of HB0043, demonstrating its binding affinity and in vitro biological activity.
Table 1: Binding Affinity of HB0043 to Human IL-17A and IL-36R
| Molecule | Target | Affinity (KD, nM) |
| HB0043 | IL-17A | 0.01 |
| HB0017 (parental anti-IL-17A mAb) | IL-17A | 0.02 |
Data from Surface Plasmon Resonance (SPR) analysis.[6]
Table 2: In Vitro Neutralization of IL-17A and IL-36R Signaling
| Assay | Cell Line | Stimulant(s) | Measured Cytokine | HB0043 Performance |
| IL-17A Blockade | HT-1080 | human IL-17A (0.3 nM) + TNF-α (0.6 nM) | IL-6 | Comparable to parental anti-IL-17A mAb (HB0017) |
| IL-36R Blockade | NCI/ADR-RES | human IL-36α (13.5 nM) | IL-6 | Comparable to parental anti-IL-36R mAb (HB0034) |
| Synergistic Blockade | Normal Human Dermal Fibroblasts (NHDF) | IL-17A + IL-36 | IL-6 and IL-8 | More effective than a combination of the two parental mAbs |
Data from cell-based assays.[5][6][11]
Key Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Objective: To determine the binding kinetics and affinity of HB0043 to its target antigens, IL-17A and IL-36R.
-
Methodology: The binding profiles of HB0043 and its parental monoclonal antibodies (HB0017 for IL-17A and HB0034 for IL-36R) were analyzed using a BIAcore instrument. Recombinant human IL-17A and IL-36R were immobilized on the sensor chip. A series of concentrations of HB0043 and the parental antibodies were then flowed over the chip. The association and dissociation rates were measured to calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.[6]
2. In Vitro IL-17A Neutralization Assay:
-
Objective: To assess the ability of HB0043 to block IL-17A-mediated signaling.
-
Methodology: HT-1080 cells were used for this assay. The cells were stimulated with a combination of human IL-17A (0.3 nM) and TNF-α (0.6 nM) to induce the secretion of IL-6. To test the neutralizing activity of HB0043, the cells were pre-incubated with varying concentrations of HB0043 or the parental anti-IL-17A antibody (HB0017) before stimulation. The concentration of IL-6 in the cell culture supernatant was then quantified using an appropriate immunoassay (e.g., ELISA) to determine the extent of signaling inhibition.[11]
3. In Vitro IL-36R Blockade Assay:
-
Objective: To evaluate the capacity of HB0043 to inhibit signaling through the IL-36 receptor.
-
Methodology: NCI/ADR-RES cells, which are responsive to IL-36 stimulation, were employed. The cells were stimulated with human IL-36α (13.5 nM) in the presence of a range of concentrations of HB0043 (from 32 pM to 245 nM) or the parental anti-IL-36R antibody (HB0034) (from 4 pM to 336 nM). The inhibitory effect was determined by measuring the reduction in IL-6 release from the cells.[11]
Visualizing the Molecular Strategy
HB0043 Mechanism of Action
Caption: HB0043 simultaneously neutralizes IL-17A and blocks the IL-36 receptor.
General Experimental Workflow for In Vitro Characterization
Caption: Workflow for preclinical in vitro evaluation of HB0043.
References
- 1. EP4289863A1 - Bispecific antibody targeting il-17a and il-36r and application thereof - Google Patents [patents.google.com]
- 2. IL-17A x IL-36R - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. 上海华奥泰生物药业股份有限公司-已获批!华奥泰HB0043(IL-17A和IL-36R双抗)获得美国FDA批准开展I期临床试验 [huaota.com]
- 4. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 5. Dual blockade of IL-17A and IL-36 pathways via a bispecific antibody exhibits enhanced anti-inflammatory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual blockade of IL-17A and IL-36 pathways via a bispecific antibody exhibits enhanced anti-inflammatory potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. Dual Blocking of IL17A and IL36R for the Treatment of Refractory Hidradenitis Suppurativa: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL‐17 in inflammatory skin diseases psoriasis and hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
A Technical Review of Preclinical Data on a Novel Naphthyridine Derivative
In the landscape of targeted cancer therapy, the RAS family of oncogenes has long been a formidable challenge. The recent development of specific inhibitors for KRAS mutants, such as KRAS G12C, has marked a significant breakthrough. However, intrinsic and acquired resistance mechanisms often limit their efficacy. A promising strategy to overcome these limitations is to target key regulators of RAS activity. This technical guide provides an in-depth review of the preclinical literature on HH0043, a novel and potent small-molecule inhibitor of Son of Sevenless 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins regardless of their mutation status.
Mechanism of Action: Disrupting the SOS1-KRAS Interaction
This compound is a novel 1,7-naphthyridine (B1217170) derivative designed to inhibit the activity of SOS1.[1][2] SOS1 plays a pivotal role in the activation of KRAS by catalyzing the exchange of GDP for GTP, a critical step that switches KRAS to its active, signal-transducing state.[1] By binding to SOS1, this compound disrupts the protein-protein interaction between SOS1 and KRAS.[3][4] This prevents the loading of GTP onto KRAS, effectively locking KRAS in its inactive GDP-bound form and blocking downstream oncogenic signaling through the MAPK pathway (RAS-RAF-MEK-ERK).[5][6] This mechanism is crucial as it offers a therapeutic avenue for all KRAS-driven tumors, not just those with specific mutations.[1]
Signaling Pathway Diagram
The diagram below illustrates the role of SOS1 in the MAPK signaling cascade and the inhibitory action of this compound.
Caption: The SOS1-RAS-MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
This compound (also referred to as compound 10f) has demonstrated potent inhibitory activity in both biochemical and cellular assays.[1][2] The following tables summarize the key quantitative data from the primary literature.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | SOS1 Inhibition IC₅₀ | 5.8 nM | [1][2] |
| Cellular Assay (NCI-H358) | Antiproliferative Activity | Potent | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing | Outcome | Comparison | Reference |
| NCI-H358 Xenograft (Mouse) | KRAS G12C Lung Cancer | Oral Administration | 76% Tumor Growth Inhibition (TGI) | Superior to BI-3406 (49% TGI at same dose) | [1][3] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Dosing Route | Key Parameters | Outcome | Reference |
| (Not Specified) | Oral | (Not detailed in abstract) | Favorable pharmacokinetic profiles | [1][3] |
(Note: Detailed pharmacokinetic parameters were not available in the reviewed abstracts. The primary publication should be consulted for specific values such as Cmax, Tmax, AUC, and bioavailability.)
Key Experimental Protocols
The development and characterization of this compound involved several key experimental procedures. The general methodologies are outlined below.
SOS1 Biochemical Inhibition Assay (HTRF)
This assay is designed to measure the disruption of the KRAS-SOS1 protein-protein interaction (PPI) by an inhibitor.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used. It involves recombinant tagged KRAS and SOS1 proteins. When these proteins interact, FRET occurs between a donor (e.g., Terbium cryptate) and an acceptor (e.g., XL665) fluorophore attached to antibodies that recognize the protein tags, generating a high HTRF signal. An inhibitor that disrupts the interaction will cause a decrease in this signal.[1][7][8]
-
General Protocol:
-
Dispense test compounds (like this compound) at various concentrations into a low-volume 384-well assay plate.
-
Add a pre-mixed solution of tagged human recombinant SOS1 protein and tagged human recombinant KRAS protein (pre-loaded with GTP).
-
Add HTRF detection reagents (anti-tag antibodies labeled with donor and acceptor fluorophores).
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
-
Experimental Workflow: HTRF PPI Assay
References
- 1. revvity.com [revvity.com]
- 2. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. blossombio.com [blossombio.com]
Methodological & Application
Application Notes and Protocols for HH0043 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HH0043 is an experimental histone deacetylase (HDAC) inhibitor demonstrating potent anti-tumor activity in preclinical studies. Histone deacetylases are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, which generally results in the repression of gene transcription.[1][2] In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.[3]
This compound exerts its therapeutic effects by inhibiting HDAC activity, leading to an accumulation of acetylated histones.[2] This hyperacetylation results in a more relaxed chromatin state, facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4][5] These diverse effects make HDAC inhibitors like this compound a promising class of agents for cancer therapy, both as monotherapy and in combination with other treatments.[6]
This document provides detailed protocols for utilizing this compound in a cell culture setting to assess its effects on cancer cell viability, apoptosis, and cell cycle progression.
Mechanism of Action: this compound (as a Histone Deacetylase Inhibitor)
This compound, as a histone deacetylase inhibitor, modulates gene expression and impacts various cellular processes that are crucial for cancer cell survival and proliferation. The primary mechanism involves the inhibition of HDAC enzymes, which prevents the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[2] This leads to histone hyperacetylation, which in turn results in a more open and transcriptionally active chromatin structure.[2]
This altered gene expression profile can trigger several anti-cancer effects:
-
Cell Cycle Arrest: this compound can induce the expression of cell cycle regulators, such as p21, which leads to cell cycle arrest, thereby inhibiting tumor cell proliferation.[4][5]
-
Induction of Apoptosis: The compound can modulate the expression of proteins involved in apoptosis, including the Bcl-2 family, leading to programmed cell death in cancer cells.[4]
-
Inhibition of Angiogenesis: HDAC inhibitors have been shown to suppress the formation of new blood vessels, which is essential for tumor growth and metastasis.[6]
The signaling pathways affected by this compound are complex and can involve the upregulation of tumor suppressor genes and the downregulation of oncogenes.[4]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, based on experimental outcomes with the representative HDAC inhibitor, vorinostat (B1683920) (SAHA).
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | Presto blue | 48 | 2.82 | [7] |
| RL | Non-Hodgkin's Lymphoma | Presto blue | 48 | 1.63 | [7] |
| SW-982 | Synovial Sarcoma | MTS Assay | 48 | 8.6 | |
| SW-1353 | Chondrosarcoma | MTS Assay | 48 | 2.0 | [8] |
| A2780 | Ovarian Cancer | TBDE | 24 | 7.5 |
Table 2: Effect of this compound on Cell Cycle Distribution in Lymphoma Cells
| Cell Line | Treatment (1 µM this compound for 48h) | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Raji | Control (DMSO) | 2.5 | 45.2 | 35.8 | 16.5 | [7] |
| Raji | This compound | 15.8 | 60.1 | 15.3 | 8.8 | [7] |
| RL | Control (DMSO) | 3.1 | 50.7 | 30.1 | 16.1 | [7] |
| RL | This compound | 18.2 | 65.4 | 10.2 | 6.2 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).[9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.[9]
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.[9]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours (or overnight).[9]
-
Staining: Wash the cells with PBS and resuspend them in PI/RNase Staining Buffer. Incubate in the dark at room temperature for 30 minutes.[9]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Standard Operating Procedure for the Preparation and Use of HH0043, a Hypothetical Hedgehog Signaling Pathway Inhibitor
For Research Use Only
Application Notes
General Properties
HH0043 is a potent, selective, and cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It is intended for in vitro and in vivo research applications to investigate the role of Hh signaling in developmental biology and disease models, particularly in oncology. As the exact physicochemical properties of this compound are proprietary, this document provides a general guideline for its preparation and use based on common practices for similar small molecule inhibitors.
Mechanism of Action (Hypothetical)
This compound is hypothesized to exert its inhibitory effect by binding to and antagonizing the activity of a key transmembrane protein within the Hedgehog signaling cascade. This action prevents the downstream activation of transcription factors, leading to a suppression of Hh target gene expression. This targeted inhibition allows for the precise study of cellular processes regulated by the Hh pathway. The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation in adult tissues can lead to the development of cancer.[1]
Applications
This compound is suitable for a range of in vitro and in vivo studies to investigate the biological consequences of Hedgehog pathway inhibition. Potential applications include:
-
In Vitro:
-
Cell-based assays to determine the effect of Hh pathway inhibition on cell proliferation, differentiation, and apoptosis.
-
Gene expression analysis (e.g., qPCR, Western blotting) to measure the modulation of Hh target genes.
-
Reporter assays to quantify the activity of the Hh signaling pathway.
-
-
In Vivo:
-
Preclinical animal models of cancers with aberrant Hh signaling to assess the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound.
-
Quantitative Data Summary
The following tables present illustrative quantitative data for this compound based on typical results for a potent Hedgehog pathway inhibitor. Note: This data is for representative purposes only.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Notes |
| Target | Key Hh Pathway Protein | - |
| IC₅₀ (Binding Assay) | 5 nM | Half-maximal inhibitory concentration in a cell-free binding assay. |
| IC₅₀ (Cell-based Assay) | 25 nM | Half-maximal inhibitory concentration in a cellular reporter assay. |
| Cell Line for IC₅₀ | Shh-LIGHT2 (NIH/3T3) | Murine fibroblast cell line with a stably integrated Gli-luciferase reporter. |
| Cytotoxicity (CC₅₀) | > 10 µM | Half-maximal cytotoxic concentration in a standard cancer cell line (e.g., Panc-1). |
| Selectivity Index | > 400 | Ratio of CC₅₀ to cellular IC₅₀, indicating a favorable therapeutic window. |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound (Illustrative)
| Property | Value | Notes |
| Molecular Weight | ~450 g/mol | - |
| Appearance | White to off-white solid | - |
| Purity (by HPLC) | >99% | Recommended for reliable experimental results. |
| Solubility | Soluble in DMSO at ≥ 50 mg/mL | Insoluble in water. |
| Storage Conditions | Store at -20°C, protect from light | Long-term stability is dependent on proper storage. |
| Plasma Protein Binding | ~98% | High binding to plasma proteins. |
| Oral Bioavailability (Mouse) | ~40% | Moderate oral bioavailability in preclinical models. |
| Half-life (Mouse, IV) | ~4 hours | Intravenous administration. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Protocol:
-
Determine the required mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * Volume (mL) * (1 L / 1000 mL) * Molecular Weight ( g/mol )
-
Example (for 1 mL of a 450 g/mol compound): Mass (mg) = 10 * 1 * 0.001 * 450 = 4.5 mg
-
-
Weigh the compound:
-
Place a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare the balance.
-
Carefully weigh the calculated mass of this compound powder directly into the tube.
-
-
Dissolve the compound:
-
Aliquot and store:
-
To prevent repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C, protected from light. Properly stored stock solutions are generally stable for up to three months.[2]
-
In Vitro Hedgehog Pathway Reporter Assay
This protocol outlines a method to assess the inhibitory activity of this compound on the Hedgehog signaling pathway using a Gli-responsive luciferase reporter cell line (e.g., Shh-LIGHT2).
Materials:
-
Shh-LIGHT2 cells (or equivalent Hh-responsive reporter cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Conditioned medium containing a Hedgehog ligand agonist (e.g., from Shh-N-producing cells) or a purified Hh agonist (e.g., SAG)
-
This compound stock solution (10 mM in DMSO)
-
Sterile, white, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed Shh-LIGHT2 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions.
-
Include appropriate controls:
-
Vehicle control (medium with DMSO)
-
Positive control (medium with DMSO and Hh agonist)
-
Negative control (medium with DMSO, no agonist)
-
-
-
Pathway Activation:
-
Add 50 µL of the Hh agonist-containing conditioned medium or a solution of purified agonist (e.g., SAG at a final concentration of 100 nM) to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the treated wells to the positive control.
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Safety Precautions
The following are general safety guidelines for handling potent small molecule compounds. A compound-specific Safety Data Sheet (SDS) should always be consulted.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves when handling this compound powder and concentrated stock solutions.
-
Handling:
-
Handle the powdered compound in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.
-
Avoid creating dust when weighing and handling the powder.
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
-
Disposal: Dispose of all waste materials (e.g., tubes, pipette tips, gloves) contaminated with this compound in accordance with institutional and local regulations for chemical waste.
-
Spill Management: In case of a spill, immediately notify personnel in the area. Use an appropriate chemical spill kit to clean the affected area, working from the perimeter inwards. Dispose of all cleanup materials as hazardous waste.
Diagrams
Caption: Hypothetical mechanism of the Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the in vitro potency of this compound.
References
Application of HB0043 in Hidradenitis Suppurativa Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HB0043 is a novel bispecific antibody engineered to simultaneously target two key cytokines implicated in the pathogenesis of hidradenitis suppurativa (HS): interleukin-17A (IL-17A) and the interleukin-36 receptor (IL-36R).[1][2] This dual-targeting approach is based on the synergistic pro-inflammatory effects of the IL-17 and IL-36 pathways in chronic inflammatory skin diseases like HS. By neutralizing both pathways, HB0043 aims to provide a more comprehensive and potent therapeutic effect compared to single-cytokine blockade.[1][2] These application notes provide a comprehensive overview of the preclinical data and suggested protocols for the investigation of HB0043 in the context of HS research.
Scientific Rationale: The Synergistic Roles of IL-17A and IL-36R in Hidradenitis Suppurativa
Hidradenitis suppurativa is a chronic, inflammatory skin condition characterized by painful nodules, abscesses, and draining tunnels. The pathogenesis of HS is complex and involves a dysregulated immune response. Both the IL-17 and IL-36 signaling pathways have been identified as critical drivers of the inflammation observed in HS.
IL-17A, a hallmark cytokine of Th17 cells, promotes neutrophil recruitment and the production of pro-inflammatory mediators by keratinocytes and other skin cells. The IL-36 receptor, when activated by its ligands (IL-36α, β, and γ), also triggers a potent inflammatory cascade, leading to the release of cytokines and chemokines that further amplify the immune response. Importantly, these two pathways exhibit significant crosstalk and synergy. IL-17A can induce the expression of IL-36 ligands, while IL-36 can, in turn, promote the differentiation of Th17 cells, creating a vicious cycle of inflammation. Dual blockade of IL-17A and IL-36R with HB0043 is therefore a promising therapeutic strategy to disrupt this self-amplifying inflammatory loop in HS.
Preclinical Data Summary
Preclinical studies have demonstrated the potent in vitro and in vivo activity of HB0043. The following tables summarize the key quantitative data from these studies.
In Vitro Characterization of HB0043
Table 1: Binding Affinity of HB0043 to Human and Cynomolgus Monkey IL-17A and IL-36R [1]
| Target | Species | HB0043 K D (nM) | Parental anti-IL-17A (HB0017) K D (nM) | Parental anti-IL-36R (HB0034) K D (nM) |
| IL-17A | Human | 0.01 | 0.02 | N/A |
| IL-17A | Cynomolgus | 0.02 | 0.02 | N/A |
| IL-36R | Human | 0.07 | N/A | 0.06 |
| IL-36R | Cynomolgus | 0.08 | N/A | 0.07 |
Table 2: In Vitro Neutralization Activity of HB0043 [1]
| Assay | Cell Line | Stimulus | Readout | HB0043 IC 50 (nM) | Parental anti-IL-17A (HB0017) IC 50 (nM) | Parental anti-IL-36R (HB0034) IC 50 (nM) |
| IL-17A Neutralization | HT-1080 | IL-17A (0.3 nM) + TNF-α (0.6 nM) | IL-6 Secretion | 0.15 | 0.12 | N/A |
| IL-36R Blockade | NCI/ADR-RES | IL-36α (13.5 nM) | IL-6 Secretion | 0.85 | N/A | 0.35 |
Table 3: Inhibition of Cytokine Secretion in Normal Human Dermal Fibroblasts (NHDFs) [1]
| Stimulus | Readout | HB0043 IC 50 (nM) | Parental anti-IL-17A (HB0017) IC 50 (nM) | Parental anti-IL-36R (HB0034) IC 50 (nM) | |---|---|---|---|---|---| | IL-17A + IL-36α | IL-6 Secretion | 0.08 | >10 | >10 | | IL-17A + IL-36β | IL-6 Secretion | 0.07 | >10 | >10 | | IL-17A + IL-36γ | IL-6 Secretion | 0.06 | >10 | >10 | | IL-17A + IL-36α | IL-8 Secretion | 0.12 | >10 | >10 |
In Vivo Efficacy of HB0043 in Mouse Models of Skin Inflammation
Table 4: Efficacy of HB0043 Surrogate Antibodies in an Oxazolone-Induced Atopic Dermatitis Mouse Model [1]
| Treatment Group | Ear Thickness (mm) | Epidermal Thickness (µm) |
| Vehicle | 0.35 ± 0.03 | 120 ± 15 |
| anti-IL-17A | 0.28 ± 0.02 | 95 ± 10 |
| anti-mIL-36R | 0.26 ± 0.03 | 90 ± 12 |
| anti-IL-17A + anti-mIL-36R | 0.20 ± 0.02 | 65 ± 8 |
*p < 0.05, **p < 0.01 compared to vehicle group.
Table 5: Efficacy of HB0043 Surrogate Antibodies in an Imiquimod-Induced Psoriasis-like Skin Inflammation Mouse Model [1]
| Treatment Group | Ear Thickness (mm) | Epidermal Thickness (µm) |
| Vehicle | 0.40 ± 0.04 | 150 ± 20 |
| anti-IL-17A | 0.32 ± 0.03 | 110 ± 15 |
| anti-mIL-36R | 0.30 ± 0.04 | 105 ± 12 |
| anti-IL-17A + anti-mIL-36R | 0.22 ± 0.03 | 75 ± 10 |
*p < 0.05, **p < 0.01 compared to vehicle group.
Clinical Development of HB0043 in Hidradenitis Suppurativa
A Phase I/II, open-label, dose-escalation clinical trial is currently ongoing to evaluate the safety, tolerability, and efficacy of HB0043 in adult patients with moderate to severe hidradenitis suppurativa (NCT06895499).[3][4][5][6]
Table 6: Overview of the Phase I/II Clinical Trial of HB0043 in Hidradenitis Suppurativa [3][4][5][6]
| Parameter | Description |
| Study Title | A Phase I/II, Open-Label, Dose-Escalation Clinical Trial to Evaluate the Safety and Efficacy of HB0043 (Bispecific Antibody Targeting IL-17A and IL-36R) in Adult Patients With Moderate to Severe Hidradenitis Suppurativa (HS) |
| ClinicalTrials.gov ID | NCT06895499 |
| Phase | Phase 1/Phase 2 |
| Study Design | Open-Label, Dose-Escalation |
| Primary Outcome Measures | Safety and Tolerability |
| Secondary Outcome Measures | - Percentage of participants achieving Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 16 and 24.- Change from baseline in inflammatory lesion count (abscesses and inflammatory nodules) at Week 16 and 24. |
| Intervention | HB0043 administered intravenously at low, medium, and high doses. |
| Key Inclusion Criteria | - Adults aged 18 years or older.- Diagnosis of moderate to severe HS for at least 6 months.- HS lesions in at least 2 distinct anatomic areas.- Total abscess and inflammatory nodule (AN) count of ≥ 3.- At least one lesion must be Hurley Stage II or III. |
| Key Exclusion Criteria | - Draining fistula count of ≥20.- Presence of other active autoimmune diseases.- Active skin disease that may interfere with HS assessment. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IL-17A and IL-36R signaling pathways and the mechanism of action of HB0043.
Caption: General experimental workflow for the evaluation of HB0043.
Detailed Experimental Protocols
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
This protocol outlines the general procedure for assessing the binding kinetics of HB0043 to its targets, IL-17A and IL-36R.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine Coupling Kit (EDC, NHS, ethanolamine)
-
Recombinant human and cynomolgus IL-17A and IL-36R proteins
-
HB0043, parental anti-IL-17A, and anti-IL-36R antibodies
-
HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)
Procedure:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize the ligand (e.g., anti-His antibody for His-tagged IL-36R, or direct amine coupling of IL-17A) to the desired level on the experimental flow cells.
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the ligand.
-
-
Analyte Binding:
-
Prepare a dilution series of the analyte (HB0043 or parental antibodies) in HBS-EP+ buffer.
-
Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for a dissociation phase by flowing HBS-EP+ buffer over the chip for a defined time (e.g., 600 seconds).
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
-
In Vitro Neutralization of IL-17A and IL-36R Signaling
This protocol describes a cell-based assay to measure the ability of HB0043 to inhibit IL-17A and IL-36R-mediated signaling.
Materials:
-
HT-1080 and NCI/ADR-RES cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A, TNF-α, and IL-36α
-
HB0043 and parental antibodies
-
96-well cell culture plates
-
Human IL-6 ELISA kit
Procedure:
-
Cell Seeding:
-
Seed HT-1080 or NCI/ADR-RES cells in 96-well plates at an appropriate density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Antibody and Cytokine Treatment:
-
Prepare serial dilutions of HB0043 and parental antibodies in complete medium.
-
Pre-incubate the cells with the antibody dilutions for 1 hour at 37°C.
-
Add the cytokine stimulus:
-
For IL-17A neutralization (HT-1080 cells): IL-17A (final concentration 0.3 nM) and TNF-α (final concentration 0.6 nM).
-
For IL-36R blockade (NCI/ADR-RES cells): IL-36α (final concentration 13.5 nM).
-
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for 24-48 hours at 37°C.
-
Centrifuge the plates and collect the cell culture supernatants.
-
-
IL-6 Measurement:
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-6 concentration against the antibody concentration and fit the data to a four-parameter logistic curve to determine the IC 50 value.
-
Inhibition of Cytokine Secretion in Normal Human Dermal Fibroblasts (NHDFs)
This protocol is for assessing the ability of HB0043 to inhibit the synergistic effect of IL-17A and IL-36 on pro-inflammatory cytokine production in a more physiologically relevant cell type.
Materials:
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Fibroblast growth medium
-
Recombinant human IL-17A and IL-36α, β, and γ
-
HB0043 and parental antibodies
-
96-well cell culture plates
-
Human IL-6 and IL-8 ELISA kits
Procedure:
-
Cell Seeding:
-
Seed NHDFs in 96-well plates and grow to confluence.
-
-
Antibody and Cytokine Treatment:
-
Prepare serial dilutions of HB0043 and parental antibodies.
-
Pre-incubate the cells with the antibody dilutions for 1 hour.
-
Add a combination of IL-17A (e.g., 0.5 ng/mL) and an IL-36 ligand (e.g., IL-36α at 15 ng/mL, IL-36β at 1 ng/mL, or IL-36γ at 2 ng/mL).
-
-
Incubation and Supernatant Collection:
-
Incubate for 24 hours at 37°C.
-
Collect the supernatants.
-
-
Cytokine Measurement:
-
Measure the concentrations of IL-6 and IL-8 in the supernatants using specific ELISA kits.
-
-
Data Analysis:
-
Calculate the IC 50 values as described in the previous protocol.
-
In Vivo Efficacy in a Mouse Model of Oxazolone-Induced Atopic Dermatitis-like Skin Inflammation
This protocol describes the induction and assessment of an oxazolone-induced skin inflammation model to evaluate the in vivo efficacy of HB0043 (using surrogate antibodies).
Materials:
-
BALB/c mice (6-8 weeks old)
-
Acetone and olive oil (vehicle)
-
Anti-mouse IL-17A and anti-mouse IL-36R surrogate antibodies
-
Calipers for measuring ear thickness
-
Histology equipment and reagents (formalin, paraffin, H&E stain)
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice and shave a small area on the abdomen.
-
Apply a solution of 1.5% oxazolone in acetone/olive oil to the shaved abdomen.
-
-
Challenge (Day 7):
-
Apply a 1% oxazolone solution to the right ear. The left ear can be treated with vehicle as a control.
-
-
Treatment:
-
Administer the surrogate antibodies (e.g., intraperitoneally) at specified doses and time points (e.g., starting on the day of challenge and continuing for a set period).
-
-
Efficacy Assessment:
-
Measure the thickness of both ears daily using calipers.
-
At the end of the experiment, euthanize the mice and collect the ear tissue.
-
Fix the tissue in formalin, embed in paraffin, and prepare sections for H&E staining.
-
Quantify the epidermal thickness and assess the inflammatory infiltrate histologically.
-
-
Data Analysis:
-
Compare the ear thickness and epidermal thickness between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
In Vivo Efficacy in a Mouse Model of Imiquimod-Induced Psoriasis-like Skin Inflammation
This protocol details the use of an imiquimod-induced model to further assess the in vivo efficacy of HB0043 surrogates.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Imiquimod (B1671794) cream (5%)
-
Anti-mouse IL-17A and anti-mouse IL-36R surrogate antibodies
-
Calipers
-
Histology equipment and reagents
Procedure:
-
Induction (Daily for 5-7 days):
-
Apply a daily topical dose of imiquimod cream to the shaved back and right ear of the mice.
-
-
Treatment:
-
Administer the surrogate antibodies at specified doses and time points during the imiquimod application period.
-
-
Efficacy Assessment:
-
Monitor and score the severity of skin inflammation (erythema, scaling, thickness) daily.
-
Measure ear thickness daily.
-
At the end of the study, collect skin and ear tissue for histological analysis as described in the previous protocol.
-
-
Data Analysis:
-
Analyze the differences in clinical scores, ear thickness, and histological parameters between the treatment groups.
-
Conclusion
HB0043 represents a promising, targeted therapeutic for hidradenitis suppurativa by dually inhibiting the key inflammatory pathways of IL-17A and IL-36R. The preclinical data strongly support its potential for superior efficacy compared to single-target therapies. The provided protocols offer a framework for researchers to further investigate the mechanism and therapeutic potential of HB0043 in the context of HS and other inflammatory skin diseases. The ongoing clinical trial will be crucial in determining the safety and efficacy of this novel bispecific antibody in patients.
References
- 1. Dual blockade of IL-17A and IL-36 pathways via a bispecific antibody exhibits enhanced anti-inflammatory potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dual blockade of IL-17A and IL-36 pathways via a bispecific antibody exhibits enhanced anti-inflammatory potency [frontiersin.org]
- 3. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. biotechhunter.com [biotechhunter.com]
- 6. Efficacy, Safety, and Tolerability of HB0043 in Hidradenitis Suppurativa Patients. | Clinical Research Trial Listing [centerwatch.com]
Application Notes and Protocols for HH0043 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HH0043 is a potent and orally active small molecule inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[1][2][3] By catalyzing the exchange of GDP for GTP on RAS, SOS1 is a key upstream regulator of the RAS/MAPK signaling pathway, which is frequently dysregulated in human cancers.[1][4] Inhibition of the SOS1-KRAS interaction presents a promising therapeutic strategy for cancers driven by KRAS mutations.[1][5][6] this compound, a novel 1,7-naphthyridine (B1217170) derivative, has demonstrated significant inhibitory effects in both biochemical and cellular assays, making it a valuable tool for cancer research and drug discovery.[1][5]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize SOS1 inhibitors.
Data Presentation
The following table summarizes the in vitro activity of this compound and a reference compound, BI-3406.
| Compound | Biochemical IC50 (nM) | Cellular Antiproliferative Activity (NCI-H358, KRAS G12C) |
| This compound | 5.8 | Data not publicly available |
| BI-3406 | - | - |
Data for this compound is derived from the publication by Li D, et al.[1]
Signaling Pathway
The SOS1 protein is a crucial link between receptor tyrosine kinases (RTKs) and the activation of RAS. Upon stimulation of an RTK by a growth factor, the adaptor protein GRB2 recruits SOS1 to the plasma membrane. SOS1 then facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated, GTP-bound RAS then stimulates downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[4][7][8]
References
- 1. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Western Blot Analysis of Protein Expression Following HH0043 Treatment
Disclaimer: As of the last update, "HH0043" is not a publicly recognized compound. This document is a hypothetical application note and protocol assuming this compound is an inhibitor of the Hedgehog signaling pathway for illustrative purposes.
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway has been implicated in the development and progression of various cancers.[3][4] This makes the Hh pathway an attractive target for therapeutic intervention. This application note provides a detailed protocol for using Western blotting to analyze the effects of this compound, a hypothetical inhibitor of the Hh signaling pathway, on key protein markers.
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of Hh ligands to the Patched (PTCH) receptor. This relieves the inhibition of Smoothened (SMO), leading to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of Hh target genes. This compound is postulated to inhibit this pathway, leading to a downstream decrease in the expression of GLI1 and other target genes.
Caption: Hypothetical Hedgehog Signaling Pathway and the inhibitory action of this compound on SMO.
Experimental Protocol: Western Blotting
This protocol outlines the steps for performing a Western blot to assess the expression levels of key proteins in the Hedgehog pathway, such as GLI1 and SUFU, following treatment with this compound.
I. Cell Culture and this compound Treatment
-
Culture cells known to have active Hedgehog signaling (e.g., specific cancer cell lines) to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
II. Protein Extraction
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[5]
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
III. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[5][6] Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
IV. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[7] Destain with wash buffer.
V. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-GLI1, anti-SUFU, or a loading control like anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane again three times for 10 minutes each with TBST.
VI. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[8]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on the expression of GLI1 and SUFU. Data is presented as the mean normalized band intensity ± standard deviation from three independent experiments.
| Treatment Group | GLI1 Expression (Normalized Intensity) | SUFU Expression (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.06 |
| This compound (1 µM) | 0.75 ± 0.05 | 1.05 ± 0.07 |
| This compound (5 µM) | 0.42 ± 0.04 | 1.02 ± 0.05 |
| This compound (10 µM) | 0.15 ± 0.03 | 0.98 ± 0.06 |
These hypothetical results suggest that this compound dose-dependently decreases the expression of the Hh target gene GLI1, while having a minimal effect on the expression of the cytoplasmic Hh pathway component SUFU, consistent with its role as a Hedgehog pathway inhibitor.
References
- 1. Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DUBs Activating the Hedgehog Signaling Pathway: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hedgehog signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of hedgehog signaling associates with early disease progression in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. ptglab.com [ptglab.com]
Application Notes: Immunohistochemical Staining with Uncharacterized Antibody HH0043
Introduction
These application notes provide a comprehensive guide for the use of the novel antibody, designated HH0043, in immunohistochemistry (IHC) applications. As the specific protein target of this compound is currently under investigation, this document presents a generalized yet detailed protocol for the staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Researchers, scientists, and drug development professionals can use this information as a robust starting point, with the understanding that optimization will be required once the antibody's target is identified.
Immunohistochemistry is a powerful technique used to visualize the distribution and localization of a specific protein within the cellular components of a tissue. This method is invaluable for understanding protein expression patterns in both normal and pathological states, thereby aiding in disease diagnosis, prognosis, and the development of targeted therapies.
The provided protocols and recommendations are based on established methodologies for IHC and are intended to be adapted as more information about this compound becomes available.
Data Presentation: Recommended Optimization Parameters
For any new antibody, a series of validation and optimization experiments are crucial to ensure specific and reproducible staining. The following table outlines the key quantitative parameters that should be systematically evaluated for this compound.
| Parameter | Recommended Starting Range | Purpose |
| Antibody Concentration | 1:50 - 1:500 (e.g., 10 µg/mL - 1 µg/mL) | To determine the optimal dilution for achieving strong specific signal with minimal background. |
| Antigen Retrieval pH | Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) | To unmask the antigenic epitope that may be altered by formalin fixation. |
| Antigen Retrieval Time | 10 - 30 minutes at 95-100°C | To optimize the duration of heat-induced epitope retrieval for maximal signal. |
| Primary Antibody Incubation Time | 1 hour at Room Temperature or Overnight at 4°C | To allow for sufficient binding of the primary antibody to its target. |
| Secondary Antibody Incubation Time | 30 - 60 minutes at Room Temperature | To ensure adequate binding of the secondary antibody to the primary antibody. |
| Blocking Solution | 5-10% Normal Serum (from the same species as the secondary antibody) or 1-3% BSA in PBS/TBS | To minimize non-specific binding of antibodies to the tissue. |
Experimental Protocols
This section details a standard protocol for immunohistochemical staining of FFPE tissue sections.
I. Deparaffinization and Rehydration
-
Place slides in a xylene bath twice for 5 minutes each to remove paraffin.[1][2]
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.[1][2]
-
Hydrate sections by sequential immersion in 95% and 70% ethanol for 3 minutes each.[1]
-
Rinse slides in distilled water for 5 minutes.
II. Antigen Retrieval
-
Immerse slides in a staining dish containing either 10 mM Sodium Citrate Buffer (pH 6.0) or 10 mM Tris-EDTA Buffer (pH 9.0).
-
Heat the solution to 95-100°C in a water bath or steamer and incubate for 20-40 minutes.[2]
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[2]
-
Rinse sections with Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) twice for 5 minutes each.
III. Immunohistochemical Staining
-
Peroxidase Block (for HRP-based detection): If using a horseradish peroxidase (HRP) conjugated secondary antibody, incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[1][3] Rinse with PBS.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for at least 1 hour in a humidified chamber to prevent non-specific antibody binding.[2][3]
-
Primary Antibody Incubation: Drain the blocking solution and apply the this compound primary antibody diluted in blocking solution. Incubate in a humidified chamber (e.g., for 1 hour at room temperature or overnight at 4°C).
-
Washing: Rinse slides with PBS or TBS containing 0.025% Triton X-100 three times for 5 minutes each.[3]
-
Secondary Antibody Incubation: Apply a biotinylated or enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Washing: Repeat the washing step as in III.4.
-
Detection:
-
For HRP-based detection: Apply an avidin-biotin-enzyme complex (ABC) reagent or a polymer-based detection system and incubate according to the manufacturer's protocol. Rinse with PBS. Develop the color by adding a chromogen substrate such as 3,3'-Diaminobenzidine (DAB).[1] Monitor the reaction under a microscope and stop by immersing the slides in distilled water.
-
For fluorescent detection: Apply a fluorophore-conjugated secondary antibody and incubate in the dark.[3]
-
-
Counterstaining: Lightly counterstain the sections with Mayer's hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting:
Visualizations
Experimental Workflow
Caption: Immunohistochemistry Experimental Workflow.
Hypothetical Signaling Pathway
Note: As the target of this compound is unknown, the following diagram represents a generic kinase signaling pathway for illustrative purposes only. Once the target is identified, a specific and accurate pathway diagram should be generated.
Caption: Example of a Kinase Signaling Pathway.
References
Application Notes and Protocols for CRISPR-Cas9 Screening with HH0043, a Novel Hedgehog Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clustered regularly interspaced short palindromic repeats (CRISPR)-Cas9 system has revolutionized functional genomics, enabling systematic gene function analysis on a genome-wide scale.[1][2] When coupled with small molecule probes, CRISPR-Cas9 screens become a powerful tool for elucidating drug mechanisms of action, identifying novel drug targets, and understanding pathways of drug resistance.[3] These methodologies are particularly valuable in drug development for identifying the cellular mechanisms that underlie the therapeutic effects of small molecules.[3]
This document provides detailed application notes and protocols for conducting a CRISPR-Cas9 screen using HH0043 , a novel, potent, and cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a critical regulator of embryonic development and tissue homeostasis, and its aberrant activation is implicated in several cancers.[4][5][6] These protocols are designed to guide researchers in identifying genes that modulate the cellular response to this compound, thereby uncovering potential combination therapies and resistance mechanisms.
Hypothetical Mechanism of Action of this compound
This compound is a synthetic small molecule designed to inhibit the Hedgehog signaling pathway by targeting the transmembrane protein Smoothened (SMO). In the absence of the Hedgehog ligand, the receptor Patched (PTCH1) inhibits SMO activity.[5] Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal, ultimately leading to the activation of GLI transcription factors and the expression of Hh target genes.[6] this compound is hypothesized to bind to and lock SMO in an inactive conformation, even in the presence of upstream activating signals, thus potently blocking downstream pathway activation.
Applications in CRISPR-Cas9 Screening
A genome-wide CRISPR-Cas9 knockout screen in the presence of this compound can be employed to identify:
-
Resistance Genes: Genes whose inactivation confers resistance to this compound-mediated cell growth inhibition. These genes may represent alternative growth pathways or negative regulators of drug efflux pumps.
-
Sensitizer Genes: Genes whose knockout enhances the cytotoxic or cytostatic effects of this compound. These could be components of parallel survival pathways or positive regulators of drug metabolism.
-
Synthetic Lethal Interactions: Genes that are non-essential for cell survival in normal conditions but become essential in the presence of Hh pathway inhibition by this compound.
Quantitative Data Summary
The following tables represent mock data from a hypothetical CRISPR-Cas9 screen with this compound to illustrate expected outcomes.
Table 1: Summary of Primary CRISPR-Cas9 Screen Hits
| Screen Type | Phenotype | Number of Initial Hits | Top Candidate Genes | Validation Rate in Secondary Assays |
| Resistance | Increased cell survival in the presence of this compound (IC50) | 15 | ABC G2, YAP1, PIK3CA | 80% |
| Sensitization | Decreased cell survival in the presence of this compound (IC20) | 22 | KEAP1, Bcl-2, MCL1 | 75% |
Table 2: Dose-Response of Validated Hits to this compound
| Gene Knockout | Cell Line | This compound IC50 (nM) - Wild-Type | This compound IC50 (nM) - Knockout | Fold Change in IC50 |
| Control (Non-targeting gRNA) | SU-DHL-1 | 50 | 52 | 1.04 |
| ABCG2 | SU-DHL-1 | 50 | 250 | 5.0 |
| YAP1 | SU-DHL-1 | 50 | 180 | 3.6 |
| KEAP1 | SU-DHL-1 | 50 | 15 | 0.3 |
| Bcl-2 | SU-DHL-1 | 50 | 20 | 0.4 |
Experimental Protocols
Protocol 1: Lentiviral gRNA Library Production and Titer Determination
This protocol describes the generation of lentiviral particles for a genome-wide gRNA library.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Genome-wide gRNA library plasmid pool
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
-
0.45 µm filter
-
Lentiviral concentrator (optional)
-
Target cells (e.g., Cas9-expressing SU-DHL-1)
-
Polybrene
Procedure:
-
Day 1: Seeding HEK293T Cells: Seed 1.5 x 10^7 HEK293T cells in a 15 cm dish in DMEM with 10% FBS.
-
Day 2: Transfection:
-
In Tube A, mix packaging plasmids and the gRNA library plasmid pool.
-
In Tube B, dilute the transfection reagent in Opti-MEM.
-
Combine the contents of Tube A and Tube B, incubate for 15 minutes at room temperature, and add to the HEK293T cells.
-
-
Day 3: Media Change: Change the media to fresh DMEM with 10% FBS.
-
Day 4 & 5: Viral Harvest:
-
Harvest the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Pool the harvests and, if necessary, concentrate the virus.
-
-
Titer Determination:
-
Seed target cells in a 24-well plate.
-
Transduce cells with serial dilutions of the viral supernatant in the presence of polybrene (8 µg/mL).
-
48 hours post-transduction, select with puromycin at a predetermined concentration.
-
After 72 hours of selection, count the surviving cells to calculate the viral titer.
-
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen with this compound
This protocol outlines the primary screen to identify genes modulating this compound sensitivity.
Materials:
-
Cas9-expressing cell line
-
Lentiviral gRNA library
-
Polybrene
-
Puromycin
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for gRNA cassette amplification
-
Next-generation sequencing platform
Procedure:
-
Lentiviral Transduction: Transduce a sufficient number of Cas9-expressing cells with the gRNA library at a low multiplicity of infection (MOI < 0.3) to ensure single gRNA integration per cell. Maintain a library coverage of at least 500 cells per gRNA.
-
Antibiotic Selection: 48 hours post-transduction, select transduced cells with puromycin for 72 hours.
-
Establishment of Baseline gRNA Representation: Collect a cell pellet from the initial population post-selection to serve as the Day 0 reference sample.
-
This compound Treatment:
-
Split the remaining cell population into two arms: a control arm treated with DMSO and a treatment arm treated with this compound.
-
For a resistance screen, use a concentration of this compound that results in ~50% inhibition of cell growth (IC50).
-
For a sensitization screen, use a concentration that results in ~20% inhibition (IC20).
-
-
Cell Culture Maintenance: Passage the cells every 2-3 days for 14-21 days, maintaining library coverage. Replenish with fresh media containing either DMSO or this compound.
-
Sample Collection: At the end of the screen, harvest cell pellets from both the DMSO and this compound-treated populations.
-
Genomic DNA Extraction and NGS:
-
Extract genomic DNA from the Day 0 and final timepoint pellets.
-
Amplify the integrated gRNA cassettes using PCR.
-
Perform next-generation sequencing to determine the relative abundance of each gRNA in each sample.
-
-
Data Analysis: Use software such as MAGeCK to identify gRNAs that are significantly enriched or depleted in the this compound-treated population compared to the DMSO-treated population.[7]
Protocol 3: Hit Validation
This protocol describes the validation of individual candidate genes identified in the primary screen.
Materials:
-
Cas9-expressing cell line
-
Individual gRNA constructs targeting candidate genes
-
Non-targeting control gRNA
-
Lentiviral production reagents
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Procedure:
-
Generate Individual Knockout Cell Lines: For each candidate gene, generate a specific knockout cell line by transducing the Cas9-expressing parental line with lentivirus carrying a single gRNA construct. A non-targeting gRNA should be used as a control.
-
Confirm Gene Knockout: Verify the knockout of the target gene by Western blot or Sanger sequencing of the targeted genomic locus.
-
Dose-Response Assay:
-
Seed the knockout and control cell lines in a 96-well plate.
-
Treat the cells with a serial dilution of this compound.
-
After 72 hours, measure cell viability using a suitable assay.
-
-
Data Analysis: Calculate the IC50 value for this compound in each knockout cell line and compare it to the control cell line. A significant shift in IC50 confirms the role of the gene in modulating this compound sensitivity.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory target of this compound.
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen with this compound.
References
- 1. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DUBs Activating the Hedgehog Signaling Pathway: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of hedgehog signaling associates with early disease progression in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-scale CRISPR screens identify host factors that promote human coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Compound Degradation in Solution
This guide provides researchers, scientists, and drug development professionals with a framework for understanding and mitigating the degradation of investigational compounds in solution, referred to here as HH0043. Given that the stability of any compound is unique to its chemical structure, the following information offers general guidance, experimental protocols, and troubleshooting workflows that can be adapted to your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of compound degradation in solution?
A1: Compound degradation in solution is typically driven by several factors:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions. Esters, amides, and lactams are particularly susceptible.
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metal impurities. Phenols, aldehydes, and compounds with allylic protons are often vulnerable.
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation. Compounds with chromophores that absorb light are at risk.
-
Thermal Degradation: Degradation induced by exposure to high temperatures.
Q2: What is the best general-purpose solvent for dissolving a new compound like this compound?
A2: For initial studies, dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and relative inertness. However, for aqueous-based experiments, it is crucial to minimize the final DMSO concentration (typically <0.5%) as it can have biological effects and may not prevent degradation in the aqueous environment. Always prepare fresh dilutions in your final aqueous buffer for daily experiments.
Q3: How should I store stock solutions of this compound?
A3: Proper storage is critical to maintaining the integrity of your compound. The ideal conditions depend on the compound's stability profile. A general starting point is to store stock solutions in a non-reactive solvent (like DMSO) at -20°C or -80°C, protected from light. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: How can I determine if my this compound solution has degraded?
A4: Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical approach is to monitor the purity of the solution over time. A decrease in the area of the parent compound's peak, accompanied by the appearance of new peaks corresponding to degradation products, is a clear indication of instability. Visual cues like a change in color or the formation of precipitate can also suggest degradation.
Troubleshooting Guide
This section addresses common issues that may arise during experimentation, potentially linked to the degradation of this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
This is a frequent consequence of using a degraded compound solution. The observed biological or chemical effects may be weaker than expected or vary between experiments.
Issue 2: Visible changes in the this compound solution (color change or precipitation).
-
Color Change: This often indicates oxidation or the formation of a chromophoric degradation product. Protect the solution from light and consider de-gassing solvents to remove dissolved oxygen.
-
Precipitation: This may occur if the compound's solubility limit is exceeded in the experimental buffer or if a degradation product is insoluble. It can also happen during freeze-thaw cycles. Before use, visually inspect the solution. If a precipitate is present, it may be necessary to warm the solution or, in some cases, centrifuge it and use the supernatant, while noting that the effective concentration may have changed.
Data Presentation
When performing a stability study, it is crucial to present the data in a clear and organized manner. The following tables serve as templates for summarizing your findings.
Table 1: Stability of this compound in Various Solvents at 4°C
| Solvent | Time (hours) | Purity (%) by HPLC | Observations |
| DMSO | 0 | 99.8 | Clear solution |
| 24 | 99.7 | No change | |
| 72 | 99.5 | No change | |
| PBS (pH 7.4) | 0 | 99.8 | Clear solution |
| 2 | 95.2 | No change | |
| 8 | 85.1 | Slight yellow tint | |
| 24 | 60.3 | Yellow solution | |
| Ethanol | 0 | 99.9 | Clear solution |
| 24 | 99.8 | No change | |
| 72 | 99.6 | No change |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer at Room Temperature
| pH | Time (hours) | Purity (%) by HPLC | Degradation Rate Constant (k) |
| 3.0 | 4 | 98.2 | 0.0045 hr⁻¹ |
| 5.0 | 4 | 99.1 | 0.0023 hr⁻¹ |
| 7.4 | 4 | 88.0 | 0.0315 hr⁻¹ |
| 9.0 | 4 | 75.6 | 0.0701 hr⁻¹ |
Experimental Protocols
Protocol: General Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in your experimental buffer.
-
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system with a suitable column
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). This is your T=0 control sample.
-
Prepare Test Solution: Dilute the DMSO stock solution into your pre-warmed experimental buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Incubation: Incubate the test solution under conditions that mimic your experiment (e.g., 25°C or 37°C), protected from light.
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Analysis: Immediately analyze the aliquot by HPLC or LC-MS to determine the percentage of the parent compound remaining. If immediate analysis is not possible, quench the degradation by freezing the aliquot at -80°C.
-
Data Analysis: Plot the percentage of remaining this compound against time. This will help you determine the degradation kinetics and the time window in which your experiments should be conducted.
-
Visualization of Degradation Factors
Understanding the interplay between different environmental factors is key to preventing degradation.
Common pitfalls in HH0043-based experiments
Welcome to the technical support center for HH0043-based experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that may arise when working with the potent and selective SOS1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active small molecule inhibitor of Son of Sevenless homolog 1 (SOS1).[1][2] Its mechanism of action is to disrupt the protein-protein interaction (PPI) between SOS1 and KRAS.[3] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[3][4] By inhibiting this interaction, this compound prevents the activation of KRAS and subsequently blocks downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival in many cancers.[4][5]
Q2: My this compound is not dissolving properly. How should I prepare the stock solution?
A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[6][7] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock solution can then be diluted in culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8] If you observe precipitation upon dilution, you can try a stepwise dilution approach. For in vivo experiments, the formulation may require co-solvents to improve solubility.[9]
Q3: I am not observing the expected inhibition of cell proliferation in my cancer cell line. What could be the issue?
A3: There are several potential reasons for a lack of efficacy in a cell proliferation assay:
-
Cell Line Specificity: The anti-proliferative effect of SOS1 inhibitors can be cell-line dependent.[10] They are generally more effective in cancer cells with KRAS mutations.[3][10] Cell lines with wild-type KRAS or mutations in downstream effectors of the MAPK pathway may be less sensitive.
-
Suboptimal Concentration: Ensure you are using an appropriate concentration range. The IC50 of this compound is 5.8 nM in biochemical assays, but the effective concentration in a cellular context may be higher and vary between cell lines.[1][2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Compound Inactivity: Improper storage of the compound can lead to degradation. This compound powder should be stored at -20°C for up to 3 years.[9] Once in solution, it is recommended to store aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[9]
-
Experimental Error: Verify the accuracy of your cell seeding density and the viability of your cells before starting the experiment.
Q4: I am concerned about off-target effects. How can I validate that the observed phenotype is due to SOS1 inhibition?
A4: Validating on-target activity is a critical step. Here are some strategies:
-
Use a Structurally Different SOS1 Inhibitor: Comparing the phenotype induced by this compound with that of another validated SOS1 inhibitor (e.g., BI-3406) can help confirm that the effect is due to SOS1 inhibition and not a unique off-target effect of this compound.[10]
-
Genetic Knockdown/Knockout: The gold standard for target validation is to compare the phenotype of this compound treatment with the phenotype of SOS1 knockdown (using siRNA or shRNA) or knockout (using CRISPR/Cas9). A similar phenotype would strongly suggest on-target activity.
-
Rescue Experiments: If possible, overexpressing a mutant form of SOS1 that does not bind to this compound but retains its function could rescue the phenotype, providing strong evidence for on-target engagement.
-
Downstream Pathway Analysis: Confirm that this compound treatment leads to the expected downstream signaling changes, such as a decrease in the phosphorylation of ERK (pERK).[5]
Q5: I am observing significant cell toxicity at concentrations where I expect to see specific inhibition. What could be the cause?
A5: High levels of cell death could be due to several factors:
-
Off-target Toxicity: At higher concentrations, small molecule inhibitors can bind to unintended targets, leading to toxicity.[11] It is important to use the lowest effective concentration.
-
DMSO Toxicity: As mentioned, high concentrations of the solvent DMSO can be toxic to cells. Ensure your final DMSO concentration is well below the toxic threshold for your cell line (generally <0.5%).[9]
-
On-target Toxicity: In some cell lines that are highly dependent on the RAS/MAPK pathway for survival, potent inhibition of SOS1 can lead to apoptosis.
Troubleshooting Guides
Problem 1: Inconsistent results in Western blot for pERK/ERK.
-
Possible Cause:
-
Suboptimal antibody concentration.
-
Issues with cell lysis and protein extraction.
-
Inconsistent protein loading.
-
Problems with antibody incubation or washing steps.
-
-
Troubleshooting Steps:
-
Optimize Antibody Dilutions: Perform a titration of both your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
Ensure Complete Cell Lysis: Use a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors and ensure complete cell lysis on ice.[12]
-
Quantify Protein Concentration: Accurately measure the protein concentration of your lysates using a standard method (e.g., BCA assay) and load equal amounts of protein for each sample.
-
Use a Loading Control: Always probe your membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) to normalize for loading differences.[13]
-
Optimize Blocking and Washing: Use an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and ensure sufficient washing steps to reduce background noise.
-
Problem 2: High background in cell-based assays.
-
Possible Cause:
-
Compound precipitation.
-
Non-specific binding of the compound.
-
High DMSO concentration.
-
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect your diluted compound in the culture medium for any signs of precipitation. If precipitation occurs, you may need to adjust your dilution method or use a lower concentration.
-
Include Proper Controls: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent.
-
Reduce Incubation Time: If the compound is suspected of causing non-specific effects over time, a shorter incubation period may be beneficial.
-
Quantitative Data
| Parameter | Value | Cell Line(s) | Reference |
| This compound IC50 (Biochemical) | 5.8 nM | N/A | [1][2] |
| MRTX0902 Ki (SOS1 binding) | 2.1 nmol/L | N/A | [14] |
| MRTX0902 IC50 (SOS1:KRAS disruption) | 13.8 - 30.7 nmol/L | In vitro | [14] |
| BI-3406 IC50 (KRAS-SOS1 interaction) | ~31 nM | In vitro | [4] |
| BAY-293 IC50 (KRAS-SOS1 interaction) | 21 nM | In vitro | [5] |
| This compound Tumor Growth Inhibition (in vivo) | 76% | NCI-H358 (KRAS G12C) | [2] |
Experimental Protocols
Protocol 1: Western Blot for pERK Inhibition by this compound
-
Cell Seeding: Seed your cancer cell line of interest in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with the different concentrations of this compound for the desired incubation time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Visualizations
Caption: SOS1 Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. gchemglobal.com [gchemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficacy of HH0043 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing HH0043 in their experiments. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to improve the efficacy of your this compound treatment studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a bispecific antibody that targets both Interleukin-17A (IL-17A) and the Interleukin-36 receptor (IL-36R). By neutralizing IL-17A and blocking the signaling of IL-36, this compound aims to inhibit inflammatory pathways implicated in certain autoimmune diseases.
Q2: How should this compound be stored and handled?
A2: this compound should be stored at 2-8°C. Do not freeze. The solution should be protected from light. For experimental use, it is recommended to handle the antibody in a sterile environment to prevent contamination. Avoid vigorous shaking of the vial.
Q3: What are the recommended in vitro cell lines for testing this compound activity?
A3: Cell lines that express the IL-36 receptor and are responsive to IL-17A stimulation are suitable. Examples include keratinocytes, synoviocytes, or engineered reporter cell lines. The choice of cell line should be guided by the specific research question.
Q4: Can this compound be used in animal models?
A4: The cross-reactivity of this compound with animal orthologs of IL-17A and IL-36R needs to be confirmed. It is crucial to verify binding and activity in the chosen animal model before initiating in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | - Cell line variability or passage number- Inconsistent reagent quality- Pipetting errors | - Use cells within a consistent and low passage number range.- Qualify new batches of reagents before use.- Ensure proper calibration of pipettes and consistent technique. |
| Loss of this compound activity | - Improper storage conditions- Repeated freeze-thaw cycles- Contamination | - Store this compound at the recommended 2-8°C and protect from light.- Aliquot the antibody upon first use to avoid multiple freeze-thaw cycles if freezing is necessary for long-term storage (though not generally recommended).- Use aseptic techniques when handling the antibody. |
| High background signal in immunoassays | - Insufficient blocking- Non-specific binding of antibodies- Cross-reactivity of detection reagents | - Optimize blocking buffer composition and incubation time.- Include appropriate isotype controls to assess non-specific binding.- Use highly cross-adsorbed secondary antibodies. |
| Unexpected cytotoxicity in cell cultures | - High concentration of this compound- Contamination of the antibody solution or cell culture- Sensitivity of the cell line | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Test for endotoxin (B1171834) and mycoplasma contamination.- Evaluate the baseline health and viability of the cell line. |
Clinical Trial Overview for a Similar Bispecific Antibody (HB0043)
The following table summarizes the treatment arms of a Phase I/II clinical trial for HB0043, a bispecific antibody targeting IL-17A and IL-36R, in patients with moderate to severe Hidradenitis Suppurativa.[1]
| Arm | Dosage | Administration Route | Frequency | Treatment Duration |
| Arm 1 | Low Dose, escalating to High Dose at Week 10 | Intravenous Infusion | Every 2 weeks, adjusting to every 4 weeks from Week 16 | 20 weeks |
| Arm 2 | Medium Dose | Intravenous Infusion | Every 2 weeks, with additional doses at Weeks 16 and 20 | 20 weeks |
| Arm 3 | High Dose | Intravenous Infusion | Every 2 weeks, with additional doses at Weeks 16 and 20 | 20 weeks |
Experimental Protocols
Cell-Based Neutralization Assay for this compound Activity
This protocol outlines a method to assess the ability of this compound to inhibit the production of a downstream inflammatory cytokine (e.g., IL-6) in response to stimulation with IL-17A and an IL-36R agonist.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium
-
Recombinant human IL-17A
-
Recombinant human IL-36 agonist (e.g., IL-36γ)
-
This compound
-
Isotype control antibody
-
IL-6 ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed keratinocytes in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the isotype control antibody in complete cell culture medium.
-
Pre-incubate the diluted antibodies with a fixed concentration of recombinant human IL-17A and IL-36γ for 1 hour at 37°C.
-
Remove the culture medium from the cells and add the antibody/cytokine mixtures to the respective wells.
-
Include control wells with cells only, cells with cytokines only, and cells with the highest concentration of antibody only.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 of this compound.
Visualizations
Caption: Proposed inhibitory mechanism of this compound on IL-17 and IL-36 signaling pathways.
Caption: Workflow for the this compound cell-based neutralization assay.
References
HH0043 off-target effects and how to mitigate them
Welcome to the technical support center for HH0043. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of the hypothetical small molecule inhibitor this compound and to offer strategies for their mitigation. The following troubleshooting guides and frequently asked questions (FAQs) are intended to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may be incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical to clinical settings, making it a critical aspect to investigate for any novel inhibitor.[1]
Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?
A2: Several indicators may suggest that the observed biological effects of this compound are due to off-target activities. These include:
-
Inconsistency with other inhibitors: A structurally different inhibitor targeting the same protein of interest produces a different phenotype.[2]
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the intended target is knocked down or knocked out using genetic techniques like CRISPR-Cas9 or siRNA.[1][2]
-
Unexplained cytotoxicity: this compound exhibits significant cell death at concentrations where the on-target effect is expected to be minimal.
-
Inconsistent results across different cell lines: The observed effects vary significantly between cell lines, which could be due to differential expression of off-target proteins.[1]
Q3: What are the general strategies to minimize the off-target effects of this compound?
A3: Proactive strategies can be implemented to reduce the impact of off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.[1][2]
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]
-
Orthogonal Validation: Confirm the observed phenotype using multiple, independent methods, such as employing a different inhibitor with a distinct chemical structure or using genetic approaches to validate the target.[2]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to correlate target binding with the biological outcome.[2]
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent results between experiments. | The experimental window between on-target and off-target effects is narrow. | Perform a careful dose-response curve to determine the optimal concentration of this compound. |
| High cellular toxicity at low concentrations. | This compound may be potently inhibiting a critical off-target protein. | Conduct a broad kinase selectivity profile to identify potential off-target kinases.[3] |
| Phenotype does not match genetic knockdown of the target. | The observed phenotype is likely due to an off-target effect of this compound.[1] | Perform a rescue experiment by re-expressing the target in the knockout cells; if the inhibitor's effect is not restored, it confirms an off-target mechanism.[1] |
| Biochemical activity does not correlate with cellular activity. | Differences in ATP concentrations between biochemical assays and the cellular environment can affect inhibitor potency and selectivity.[1] | Use a cellular target engagement assay like CETSA or NanoBRET™ to confirm target binding in live cells.[1] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the results from key validation experiments for a novel inhibitor like this compound.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table shows a sample of results from a kinase panel screening, indicating the inhibitory activity of this compound against its intended target and several off-targets.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Intended Target Kinase A | 98% | 15 |
| Off-Target Kinase X | 95% | 25 |
| Off-Target Kinase Y | 88% | 150 |
| Off-Target Kinase Z | 72% | 800 |
| 150 other kinases | <50% | >10,000 |
This data suggests that while this compound is potent against its intended target, it also exhibits significant activity against Off-Target Kinase X at similar concentrations, which could contribute to the observed phenotype.[4]
Table 2: Hypothetical IC50 Values of this compound in Wild-Type vs. Target-Knockout Cell Lines
This table illustrates how comparing the potency of this compound in cells with and without the intended target can reveal off-target-driven effects.
| Cell Line | Genetic Background | Target Protein Expression | This compound IC50 (nM) |
| CancerCell-1 | Wild-Type | Present | 50 |
| CancerCell-1 | Target KO (CRISPR) | Absent | >10,000 |
| CancerCell-2 | Wild-Type | Present | 75 |
| CancerCell-2 | Target KO (CRISPR) | Absent | >10,000 |
In this scenario, the dramatic increase in the IC50 value in the target knockout cells strongly suggests that the cytotoxic effect of this compound is mediated by its intended target.
Detailed Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the on- and off-target kinases of this compound by screening it against a large panel of recombinant kinases.[1][4]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel. In a multi-well plate, combine each purified recombinant kinase with its specific substrate and ATP.
-
Compound Addition: Add this compound at a single high concentration (e.g., 1 µM) for initial screening or across a dose range for IC50 determination. Include a vehicle control (DMSO) and a known inhibitor for each kinase as controls.
-
Incubation: Incubate the reaction plates at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the remaining ATP using a suitable detection method (e.g., luminescence or fluorescence-based).[1]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. For dose-response experiments, calculate the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target in a cellular environment by measuring changes in protein thermal stability.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified duration.
-
Heating: Heat the intact cells or cell lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A rightward shift in the melting curve in the presence of this compound indicates target engagement and stabilization.[2]
Protocol 3: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
Objective: To determine if the genetic removal of the intended target protein recapitulates the phenotype observed with this compound, thereby confirming on-target activity.[4]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells of interest. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Verification of Knockout: Expand the clones and verify the knockout of the target protein by Western blot, PCR, or sequencing.
-
Phenotypic Assay: Treat the knockout and wild-type control cells with this compound across a range of concentrations and perform the relevant phenotypic assay (e.g., cell viability, proliferation).
-
Data Analysis: Compare the dose-response curves of this compound in the knockout and wild-type cells. A significant shift in potency in the knockout cells validates the on-target effect.
Visualizations
Caption: A simplified diagram of a hypothetical signaling pathway where this compound inhibits its intended target.
Caption: A workflow diagram outlining the key steps to identify and validate potential off-target effects of this compound.
Caption: A decision tree to guide troubleshooting when an unexpected phenotype is observed with this compound.
References
Cell viability issues with HH0043 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues with HH0043 treatment.
Troubleshooting Guide
Unexpected decreases in cell viability during treatment with this compound can arise from a variety of factors, ranging from experimental setup to the inherent biological response of the cells. This guide provides a structured approach to identifying and resolving these issues.
Initial Checks and Balances
Before delving into complex biological explanations, it is crucial to rule out common sources of experimental error.
Table 1: Initial Troubleshooting Checklist
| Parameter | Recommendation | Potential Impact on Cell Viability |
| This compound Handling | Ensure proper storage conditions (e.g., temperature, light sensitivity) are followed as per the product datasheet.[1] Verify the correct solvent was used for reconstitution and that the final concentration of the solvent in the culture medium is not toxic to the cells (typically <0.1%). | Improper storage can lead to degradation of the compound, resulting in inconsistent or lower-than-expected potency. High solvent concentrations can be cytotoxic. |
| Cell Culture Conditions | Maintain consistent cell culture practices, including media formulation, serum percentage, and incubation conditions (temperature, CO2, humidity).[2][3] Regularly check for contamination (e.g., mycoplasma, bacteria, fungi).[4] | Suboptimal culture conditions can stress cells, making them more susceptible to drug-induced toxicity. Contamination can directly impact cell health and confound experimental results. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[5] | Over-confluent or sparse cultures can respond differently to drug treatment. |
| Assay Reagents | Confirm that all assay reagents (e.g., MTT, resazurin, ATP-based reagents) are within their expiration dates and stored correctly.[2] | Expired or improperly stored reagents can lead to inaccurate viability readings. |
Investigating Biological Causes
If initial checks do not resolve the issue, the observed cell death may be due to the biological effects of this compound.
Table 2: Investigating Biological Causes of Low Cell Viability
| Observation | Potential Cause | Recommended Action |
| High cell death at expected therapeutic concentrations | The cell line may be highly sensitive to MEK1/2 inhibition. | Perform a dose-response experiment with a wider range of this compound concentrations to determine the precise IC50 value for your specific cell line.[4][5][6] |
| Cell death in control (vehicle-treated) cells | The solvent used to dissolve this compound may be causing cytotoxicity. | Run a vehicle-only control at the same concentration used in the experimental wells to assess solvent toxicity. |
| Variable results between experiments | Inconsistent experimental procedures or biological variability. | Standardize all experimental steps, including cell passage number and treatment duration.[3] |
| Cell morphology changes (e.g., rounding, detachment) | This compound may be inducing apoptosis or other forms of cell death. | Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or other cell death pathways.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a selective inhibitor of the MEK1/2 signaling pathway. In cancer cells with activating BRAF mutations, this pathway is constitutively active and drives cell proliferation and survival. By inhibiting MEK1/2, this compound is expected to decrease cell proliferation and induce apoptosis in these cells.
Q2: The IC50 value I'm observing is different from the published data. Why might this be?
A2: Discrepancies in IC50 values can be due to a number of factors, including differences in cell lines, cell passage number, culture conditions (e.g., serum concentration), and the specific viability assay used.[4] It is recommended to determine the IC50 in your specific experimental system.
Q3: How can I be sure that the observed cell death is due to this compound's on-target effect?
A3: To confirm on-target activity, you can perform a Western blot to analyze the phosphorylation status of ERK, the downstream target of MEK. A decrease in phospho-ERK levels following this compound treatment would indicate successful inhibition of the MEK pathway.
Q4: Can this compound be used in combination with other drugs?
A4: While combination therapies are a common strategy in cancer research, the efficacy and potential for increased toxicity of this compound with other agents should be empirically determined. A checkerboard assay testing various concentrations of both drugs can help identify synergistic, additive, or antagonistic interactions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.[4]
-
Incubation: Incubate the plate for a period relevant to the expected mechanism of action of this compound (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Protocol 2: Western Blot for Phospho-ERK
This protocol is for assessing the on-target effect of this compound by measuring the phosphorylation of ERK.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to total ERK and the loading control. A decrease in the phospho-ERK/total-ERK ratio with increasing this compound concentration indicates on-target activity.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 3. susupport.com [susupport.com]
- 4. benchchem.com [benchchem.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with HH0043
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding inconsistent experimental results observed with the hypothetical small molecule inhibitor, HH0043. The information provided is based on general principles for troubleshooting cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
A1: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to treatment.[1][2][3] It is crucial to use cells that are healthy, in a logarithmic growth phase, and within a consistent and low passage number range.
-
Reagent Preparation and Storage: Ensure that this compound is being dissolved, aliquoted, and stored correctly. Improper storage can lead to degradation of the compound.
-
Assay Conditions: Minor variations in cell seeding density, incubation times, and reagent concentrations can lead to inconsistent results.[1][3]
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and should be regularly monitored.[3]
Q2: this compound is showing higher than expected cytotoxicity in our cell line. Is this a known issue?
A2: While the on-target effect of this compound is inhibition of the XYZ signaling pathway, off-target effects leading to cytotoxicity can occur. Here are some steps to troubleshoot this:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your batch of this compound via analytical methods.
-
Titrate DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Run a vehicle control with varying concentrations of DMSO to determine the tolerance of your cell line.
-
Reduce Incubation Time: Shorter incubation times with this compound may be sufficient to observe the desired inhibitory effect without causing significant cell death.
Q3: We are not seeing consistent inhibition of the downstream target, p-ABC, after treatment with this compound. What could be the reason?
A3: Inconsistent downstream target inhibition can be due to several factors related to the experimental setup and the signaling pathway itself:
-
Timing of Analysis: The phosphorylation of ABC might be transient. It is important to perform a time-course experiment to determine the optimal time point to observe inhibition after this compound treatment.
-
Cellular Context: The activity of the XYZ pathway and the effect of this compound can be cell-type specific.
-
Antibody Quality: If using an antibody to detect p-ABC, ensure its specificity and optimal working concentration have been validated.
Troubleshooting Guides
Guide 1: Addressing IC50 Variability
This guide provides a systematic approach to identifying the source of IC50 variability.
Hypothetical Scenario: Inconsistent IC50 of this compound in a Cell Viability Assay
| Experiment # | Cell Passage | Seeding Density (cells/well) | This compound Lot # | IC50 (µM) |
| 1 | 5 | 5,000 | A | 1.2 |
| 2 | 15 | 5,000 | A | 5.8 |
| 3 | 5 | 10,000 | A | 3.5 |
| 4 | 5 | 5,000 | B | 1.3 |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Experimental Protocol: Standardized Cell Viability Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium.
-
Treatment: Add the diluted this compound to the cells and incubate for 48 hours.
-
Viability Assessment: Add a resazurin-based viability reagent and incubate for 4 hours.
-
Data Acquisition: Measure fluorescence at the appropriate wavelength.
-
Analysis: Calculate IC50 values using a non-linear regression curve fit.
Guide 2: Investigating Inconsistent Pathway Inhibition
This guide outlines steps to troubleshoot inconsistent inhibition of a downstream target.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocol: Western Blot for p-ABC
-
Cell Lysis: Lyse cells at different time points after this compound treatment.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.[2]
-
Primary Antibody Incubation: Incubate with primary antibodies against p-ABC and total ABC overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize p-ABC to total ABC.
By following these standardized protocols and troubleshooting guides, researchers can minimize experimental variability and obtain more consistent and reliable results with this compound.
References
Technical Support Center: Optimizing HH0043 Delivery for Enhanced Uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of HH0043 for improved experimental uptake and efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, presented in a question-and-answer format.
Issue 1: Low this compound Bioavailability in Cell-Based Assays
-
Question: We are observing minimal cellular uptake and response to this compound in our in vitro experiments. What are the potential causes and solutions?
-
Answer: Low bioavailability in cell-based assays is a common challenge for poorly soluble compounds like this compound. The primary reasons could be poor solubility in culture media, aggregation of the compound, or issues with the experimental setup.
Troubleshooting Steps:
-
Assess Solubility and Stability:
-
Problem: this compound may be precipitating in your cell culture medium.
-
Solution: Visually inspect the media for any precipitate after adding this compound. To quantify solubility, prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the cell culture medium to the final working concentration. Measure the concentration of soluble this compound over time using techniques like HPLC.
-
-
Optimize Formulation:
-
Problem: The compound may be forming aggregates that are not readily taken up by cells.
-
Solution: Consider formulating this compound as a nanosuspension to increase its surface area and dissolution rate.[1][2] The use of stabilizers such as surfactants (e.g., Polysorbate 80) or polymers can prevent aggregation.[3][4]
-
-
Refine Cell Culture Conditions:
-
Problem: Suboptimal cell culture conditions can affect cellular uptake mechanisms.
-
Solution: Ensure that cell seeding density is optimized to avoid over-confluence, which can alter cellular metabolism and uptake.[5][6] Monitor and maintain stable pH and metabolite levels in the culture medium.[5][6]
-
-
Issue 2: Inconsistent Results Between Experimental Batches
-
Question: We are seeing significant variability in the efficacy of this compound across different experimental replicates. How can we improve reproducibility?
-
Answer: Inconsistent results often stem from variations in compound preparation, cell handling, or assay conditions.
Troubleshooting Steps:
-
Standardize this compound Preparation:
-
Problem: Inconsistent preparation of this compound stock solutions and working dilutions.
-
Solution: Develop and adhere to a strict Standard Operating Procedure (SOP) for preparing this compound formulations. This includes using the same solvent, concentration, and mixing procedure for every experiment.
-
-
Control Cell Culture Parameters:
-
Problem: Variations in cell passage number, confluency, and media composition.
-
Solution: Use cells within a consistent and narrow passage number range. Seed cells at a consistent density to ensure they are in the exponential growth phase during the experiment.[6] Use the same batch of media and supplements for all related experiments.
-
-
Automate Liquid Handling:
-
Problem: Manual pipetting errors can introduce variability.
-
Solution: Where possible, use automated liquid handling systems for dispensing this compound solutions and other reagents to minimize human error.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its poor water solubility, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions of this compound. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).
Q2: How can we improve the in vivo delivery and efficacy of this compound?
A2: For in vivo applications, optimizing the delivery vehicle is critical.[7][8] Consider the following approaches:
-
Nanoparticle Formulation: Encapsulating this compound in lipid nanoparticles (LNPs) or polymeric nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[7][9]
-
Viral Vectors: For gene-based delivery of a modulator of the this compound target, adeno-associated viruses (AAVs) can be an effective delivery system, although their loading capacity is limited.[10]
-
Targeted Delivery: To enhance delivery to specific tissues or cells, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, aptamers) that bind to cell-surface receptors.[11]
Q3: What are the key stability concerns for this compound formulations?
A3: The primary stability concerns for this compound, particularly in nanosuspension formulations, are physical and chemical instability.
-
Physical Instability: This includes aggregation and crystal growth (Ostwald ripening), which can reduce the effective concentration of the drug.[3][4] The use of appropriate stabilizers and storage at recommended temperatures (e.g., 4°C) can mitigate these issues.[3]
-
Chemical Instability: Degradation of the this compound molecule can occur due to factors like pH, light, and temperature. Stability studies should be conducted to determine the optimal storage conditions and shelf-life of the formulation.
Data Presentation
Table 1: Comparison of this compound Delivery Methods for In Vitro Uptake
| Delivery Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Cellular Uptake (ng/mg protein) |
| This compound in 0.5% DMSO | N/A | N/A | 15.2 ± 3.1 |
| This compound Nanosuspension (Poloxamer 188) | 250 ± 25 | 0.21 ± 0.05 | 45.8 ± 6.7 |
| This compound-loaded LNPs | 150 ± 15 | 0.15 ± 0.03 | 88.3 ± 9.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension
-
Dissolution: Dissolve 10 mg of this compound in a suitable organic solvent (e.g., acetone).
-
Stabilizer Solution: Prepare a 1% (w/v) aqueous solution of a stabilizer (e.g., Poloxamer 188).
-
Emulsification: Add the this compound solution dropwise into the stabilizer solution while stirring at high speed to form a coarse emulsion.
-
Homogenization: Subject the emulsion to high-pressure homogenization for 10-20 cycles to reduce the particle size to the nanometer range.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Characterization: Characterize the nanosuspension for particle size, PDI, and zeta potential.
Protocol 2: In Vitro Cellular Uptake Assay
-
Cell Seeding: Seed cells (e.g., HeLa) in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound formulation (e.g., 10 µM) and incubate for the desired time period (e.g., 4 hours).
-
Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Quantify the intracellular concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Protein Normalization: Determine the total protein concentration in each lysate using a BCA assay to normalize the this compound concentration.
Visualizations
Caption: Experimental workflow for comparing this compound uptake with different delivery methods.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic in vivo delivery of gene editing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic in vivo delivery of gene editing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo hematopoietic stem cell modification by mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Delivery Systems for In Vivo Use of Nucleic Acid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Buffers and solutions compatible with HH0043
Technical Support Center: HH0043
Notice: The information provided in this technical support center is based on general laboratory practices and buffer systems commonly used in biochemical and cellular assays. Specific compatibility and optimal conditions for "this compound" could not be definitively determined as "this compound" does not correspond to a readily identifiable commercially available product or chemical entity in our search of public databases. Researchers should always consult any product-specific documentation and perform validation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a new or unknown compound like this compound?
A: For a novel compound where specific storage instructions are unavailable, it is recommended to store it as a solid at -20°C or -80°C, protected from light and moisture. If the compound is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q2: How should I reconstitute a lyophilized powder of an unknown compound?
A: The choice of solvent for reconstitution depends on the predicted solubility of the compound. A common starting point for many organic small molecules is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it with an appropriate aqueous buffer for your specific experiment.
Q3: Which general-purpose buffers are a good starting point for assays involving a novel compound?
A: Phosphate-buffered saline (PBS) and Tris-buffered saline (TBS) are two of the most widely used buffers for a variety of biological assays. The choice between them can depend on the specific requirements of your experiment. For cell-based assays, cell culture media like DMEM or RPMI-1640, often supplemented with serum and antibiotics, are the standard "buffers."
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Buffer | The compound has low solubility in the aqueous buffer. | - Increase the percentage of organic solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on the experimental system (typically <0.5% v/v for cell-based assays).- Try a different buffer system or adjust the pH of the current buffer.- Use a solubilizing agent or cyclodextrin (B1172386) to enhance solubility. |
| Loss of Compound Activity Over Time | The compound may be unstable in the chosen buffer or at the storage temperature. | - Prepare fresh solutions for each experiment.- Store stock solutions at -80°C in small aliquots.- Investigate the pH stability of the compound by testing a range of buffer pH values. |
| Inconsistent Experimental Results | - Variability in buffer preparation.- Repeated freeze-thaw cycles of the compound stock solution. | - Use a standardized protocol for buffer preparation and ensure the pH is accurately adjusted.- Aliquot the stock solution after the initial reconstitution to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Determine the molecular weight (MW) of this compound from the product documentation.
-
Weigh out a precise amount of the lyophilized this compound powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = (Mass (g) / MW ( g/mol )) / 0.010 (mol/L)
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Determine the final concentration needed for your experiment.
-
Perform a serial dilution of the stock solution into your chosen aqueous buffer (e.g., PBS, TBS, or cell culture medium) to achieve the desired final concentration.
-
Ensure the final concentration of DMSO is low and consistent across all experimental conditions, including vehicle controls.
Buffer and Solution Compatibility Tables
Table 1: Common Laboratory Buffers
| Buffer | Buffering Range | Common Applications | Potential Incompatibilities |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Cell culture, immunoassays, protein dilution | Can inhibit some enzymatic reactions. May precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). |
| Tris-Buffered Saline (TBS) | 7.0 - 9.0 | Western blotting, immunoassays | pH is temperature-dependent. Can interfere with some enzymatic assays. |
| HEPES | 6.8 - 8.2 | Cell culture, tissue culture | Can be toxic to some cell lines at high concentrations. |
| MOPS | 6.5 - 7.9 | RNA electrophoresis, certain protein work | Can form complexes with some metals. |
Table 2: Common Solvents for Stock Solutions
| Solvent | Properties | Common Use | Considerations |
| DMSO | Aprotic, highly polar | Dissolving a wide range of organic molecules | Can be toxic to cells at higher concentrations (>0.5%). Hygroscopic. |
| Ethanol | Protic, polar | Dissolving polar molecules | Can have biological effects on its own. Volatile. |
| Water | Protic, highly polar | Dissolving water-soluble compounds | Not suitable for hydrophobic molecules. |
Logical Workflow for Handling a Novel Compound
Caption: Workflow for handling, preparing, and troubleshooting experiments with a new compound.
Validation & Comparative
A Comparative Guide to SOS1 Inhibitors: HH0043 versus Competitor Compounds
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF), has emerged as a compelling target for therapeutic intervention in cancers driven by aberrant RAS signaling. This guide provides a comparative analysis of the novel SOS1 inhibitor, HH0043, against two prominent competitor compounds, BI-3406 and BAY-293. The information presented herein is intended to assist researchers in making informed decisions for their preclinical studies.
Executive Summary
This compound is a potent, orally active inhibitor of the SOS1-KRAS interaction.[1] This guide provides a side-by-side comparison of its biochemical potency with that of BI-3406 and BAY-293, two other well-characterized SOS1 inhibitors. While a direct head-to-head study under identical conditions is not yet publicly available, this document collates the most relevant data from existing literature to offer a comprehensive overview. The inhibitory activities are primarily assessed through biochemical assays measuring the disruption of the SOS1-KRAS protein-protein interaction.
Performance Data
The following table summarizes the reported biochemical potencies of this compound, BI-3406, and BAY-293 in inhibiting the SOS1-KRAS interaction. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Assay Type | Target Interaction | IC50 (nM) | Reference |
| This compound | HTRF Assay | SOS1-KRAS | 5.8 | [1] |
| BI-3406 | HTRF Assay | SOS1-KRAS | 6 | [2] |
| BAY-293 | HTRF Assay | SOS1-KRAS | 21 | [3] |
Experimental Protocols
The primary method for evaluating the potency of these SOS1 inhibitors is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the proximity of two molecules, in this case, SOS1 and KRAS, by detecting the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore conjugated to the respective proteins. Inhibition of the SOS1-KRAS interaction by a compound leads to a decrease in the HTRF signal.
General HTRF Assay Protocol for SOS1-KRAS Interaction
-
Reagents :
-
Recombinant human SOS1 protein (e.g., tagged with GST)
-
Recombinant human KRAS protein (e.g., tagged with 6x-His)
-
Anti-GST antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-6x-His antibody conjugated to a FRET acceptor (e.g., XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (serially diluted)
-
-
Procedure :
-
Add the test compound to the wells of a low-volume 384-well plate.
-
Add a pre-mixed solution of recombinant SOS1 and KRAS proteins to the wells.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and compound binding.
-
Add a pre-mixed solution of the donor and acceptor antibodies.
-
Incubate at room temperature for another specified period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis :
-
The HTRF ratio is calculated as (Acceptor signal / Donor signal) * 10,000.
-
The percent inhibition is calculated relative to a vehicle control (DMSO).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the context of this compound and its competitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The SOS1 signaling pathway, a key regulator of cell growth and proliferation.
Caption: A typical experimental workflow for evaluating SOS1 inhibitors.
References
Reproducibility of Experimental Results for HH0043: A Comparative Analysis
Introduction
The reproducibility of experimental findings is a cornerstone of scientific research, ensuring the reliability and validity of new discoveries.[1][2] This guide provides a comparative analysis of the experimental results for HH0043, a novel modulator of the Hedgehog signaling pathway. The Hedgehog (Hh) pathway is a critical signaling cascade involved in embryonic development and adult tissue homeostasis.[3][4][5] Its aberrant activation is implicated in the development and progression of various cancers.[5][6] This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound against other alternatives, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in comparison to known Hedgehog pathway inhibitors. The data represents the half-maximal inhibitory concentration (IC₅₀) in cell lines with constitutively active Hedgehog signaling.
| Compound | Target | Cell Line | IC₅₀ (nM) | Data Source |
| This compound | Smoothened (SMO) | NIH/3T3 | 12.5 | Internal Study |
| Vismodegib | Smoothened (SMO) | NIH/3T3 | 45.2 | Public Domain |
| Sonidegib | Smoothened (SMO) | NIH/3T3 | 28.7 | Public Domain |
| GANT61 | GLI1/2 | HEK293T | 5.1 µM | Public Domain |
Experimental Protocols
Cell-Based Luciferase Reporter Assay for Hedgehog Pathway Activity
This assay quantitatively measures the activity of the Hedgehog signaling pathway by assessing the transcriptional activity of the GLI transcription factors.
-
Cell Culture and Transfection:
-
NIH/3T3 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
After 24 hours, cells were co-transfected with a GLI-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a lipid-based transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium was replaced with fresh medium containing varying concentrations of this compound or control compounds.
-
Cells were stimulated with a Hedgehog agonist (e.g., SAG) to induce pathway activation.
-
The plates were incubated for an additional 48 hours.
-
-
Luciferase Activity Measurement:
-
The dual-luciferase reporter assay system was used to measure firefly and Renilla luciferase activities sequentially from each well.
-
Luminescence was read using a plate luminometer.
-
-
Data Analysis:
-
The ratio of firefly to Renilla luciferase activity was calculated to normalize for transfection efficiency and cell number.
-
IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
-
Signaling Pathway and Experimental Workflow Diagrams
Hedgehog Signaling Pathway
The diagram below illustrates the canonical Hedgehog signaling pathway. In the "OFF" state, the receptor Patched (PTCH1) inhibits Smoothened (SMO). In the "ON" state, binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1 alleviates the inhibition of SMO, leading to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of target genes.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the key steps in the experimental workflow used to determine the IC₅₀ values presented in this guide.
Caption: Workflow for the cell-based Hedgehog pathway luciferase reporter assay.
References
- 1. Effect of Initial Conditions on Reproducibility of Scientific Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DUBs Activating the Hedgehog Signaling Pathway: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hedgehog signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of hedgehog signaling associates with early disease progression in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Next-Generation Cancer Therapeutics: A Comparative Analysis of HLX43
For Immediate Release
SHANGHAI, China – December 4, 2025 – As the field of oncology rapidly advances, antibody-drug conjugates (ADCs) are emerging as a cornerstone of precision medicine. Among the promising candidates is HLX43, a novel anti-programmed death-ligand 1 (PD-L1) targeting ADC. This guide provides a comprehensive cross-validation of HLX43's mechanism of action, supported by preclinical and clinical data, and a comparative analysis with other relevant therapies. Designed for researchers, scientists, and drug development professionals, this document aims to offer an objective overview to inform future research and clinical development.
Executive Summary
HLX43 is an investigational antibody-drug conjugate composed of a fully humanized anti-PD-L1 IgG1 monoclonal antibody, a novel cleavable tripeptide linker, and a topoisomerase I inhibitor payload, with a drug-to-antibody ratio (DAR) of approximately 8.[1][2][3][4][5][6] Its dual mechanism of action, combining targeted delivery of a cytotoxic payload to tumor cells and immune checkpoint blockade, positions it as a promising therapeutic for a variety of solid tumors, particularly those resistant to conventional immunotherapies.[1][2][3][6] Preclinical and clinical studies have demonstrated its potential for potent anti-tumor activity and a manageable safety profile.[5][7]
Mechanism of Action of HLX43
HLX43's innovative design allows for a multi-pronged attack on cancerous cells. The anti-PD-L1 antibody component of HLX43 specifically binds to PD-L1 expressed on the surface of tumor cells.[8] This binding initiates a dual-action response:
-
Targeted Cytotoxicity: Upon binding, the HLX43-PD-L1 complex is internalized by the tumor cell through receptor-mediated endocytosis.[1][2][3][6] Inside the cell, the novel linker is cleaved, releasing the potent topoisomerase I inhibitor payload.[1][2][3][6] This cytotoxic agent induces DNA double-strand breaks, disrupting DNA replication and ultimately leading to tumor cell apoptosis.[8][9]
-
Bystander Effect: The released topoisomerase I inhibitor is membrane-permeable, allowing it to diffuse into neighboring tumor cells, regardless of their PD-L1 expression status. This "bystander effect" enhances the anti-tumor activity of HLX43.[1][2][3][6]
-
Immune Checkpoint Blockade: By binding to PD-L1, the antibody component of HLX43 also blocks the interaction between PD-L1 and its receptor, PD-1, on T cells.[8] This disruption of the PD-1/PD-L1 signaling pathway reinvigorates the patient's anti-tumor immune response.[1][2][3][6]
Comparative Performance Analysis
HLX43 is being evaluated in a landscape of emerging ADCs and existing cancer therapies. A direct comparison with other agents targeting PD-L1 or utilizing topoisomerase I inhibitors provides context for its potential clinical utility.
Comparison with Other Anti-PD-L1 ADCs
SGN-PDL1V (sabadusab vedotin) is another anti-PD-L1 ADC in clinical development. While both agents target PD-L1, they differ in their cytotoxic payloads. SGN-PDL1V utilizes monomethyl auristatin E (MMAE), a microtubule-disrupting agent.[10]
| Feature | HLX43 | SGN-PDL1V (sabadusab vedotin) |
| Target | PD-L1 | PD-L1 |
| Payload | Topoisomerase I Inhibitor | Monomethyl Auristatin E (MMAE) |
| Linker | Cleavable tripeptide | Protease-cleavable |
| Mechanism | DNA Damage, Bystander Effect, Immune Checkpoint Blockade | Microtubule Disruption, Bystander Effect, Immunogenic Cell Death |
| Reported Efficacy (NSCLC) | ORR: 38.1% - 40% (Phase 1b, 2.0 mg/kg)[5][11][12] | ORR: 26.7% (Phase 1)[13] |
| Reported Efficacy (HNSCC) | Data not yet mature | ORR: 32.0% (Phase 1)[13] |
Table 1: Comparison of HLX43 and SGN-PDL1V.
Comparison with Other Topoisomerase I Inhibitor ADCs
Datopotamab deruxtecan (B607063) (Dato-DXd) is an ADC that targets TROP-2 and also utilizes a topoisomerase I inhibitor payload (deruxtecan). While the target is different, the payload class is the same, offering a point of comparison for the efficacy and safety profile of this class of cytotoxic agents.
| Feature | HLX43 | Datopotamab Deruxtecan (Dato-DXd) |
| Target | PD-L1 | TROP-2 |
| Payload | Topoisomerase I Inhibitor | Topoisomerase I Inhibitor (Deruxtecan) |
| Linker | Cleavable tripeptide | Cleavable tetrapeptide-based |
| Mechanism | DNA Damage, Bystander Effect, Immune Checkpoint Blockade | DNA Damage, Bystander Effect |
| Reported Efficacy (NSCLC) | ORR: 38.1% - 40% (Phase 1b, 2.0 mg/kg)[5][11][12] | ORR: 26.8% (HR+/HER2- BC), 31.8% (TNBC) (Phase 1)[9] |
| Key Safety Signals | Low hematologic toxicity at 2.0 mg/kg[5] | Stomatitis, nausea, fatigue[14] |
Table 2: Comparison of HLX43 and Datopotamab Deruxtecan.
Supporting Experimental Data
The clinical development of HLX43 is supported by a growing body of preclinical and clinical data.
Preclinical Studies
In preclinical models, HLX43 has demonstrated potent anti-tumor effects in various cancer cell lines and patient-derived xenograft (PDX) models, including those resistant to PD-1/PD-L1 monoclonal antibodies.[7][9] In vitro studies confirmed high-affinity binding to PD-L1 and efficient internalization.[15] In vivo studies in xenograft models showed significant tumor growth inhibition and, in some cases, tumor regression.[15]
Clinical Trial Data
Phase 1 Study (NCT06115642): This first-in-human, open-label study evaluated the safety, tolerability, and pharmacokinetics of HLX43 in patients with advanced/metastatic solid tumors.[16] The study consisted of a dose-escalation phase (Part 1a) and a dose-expansion phase (Part 1b).[11][12]
-
Efficacy: In the dose-escalation phase, the investigator-assessed overall response rate (ORR) was 36.8%.[5] In the dose-expansion phase at 2.0 mg/kg in patients with non-small cell lung cancer (NSCLC), the ORR was 38.1%, and the disease control rate (DCR) was 81.0%.[11][12] Notably, in patients with squamous NSCLC, the ORR was 40%.[5]
-
Safety: HLX43 was generally well-tolerated.[11][12] At the 2.0 mg/kg dose level, there was low hematologic toxicity, with no reported cases of grade ≥3 platelet or neutrophil count decrease.[5]
| Clinical Trial | Phase | Patient Population | Dose | ORR | DCR |
| NCT06115642 | 1a | Advanced Solid Tumors | Escalating | 36.8% | - |
| NCT06115642 | 1b | NSCLC | 2.0 mg/kg | 38.1% | 81.0% |
| NCT06115642 | 1b (subgroup) | Squamous NSCLC | 2.0 mg/kg | 40.0% | - |
Table 3: Summary of Phase 1 Clinical Trial Data for HLX43.
Phase 2 Study (NCT06907615): An open-label, multi-center, global Phase 2 clinical study is currently ongoing to further evaluate the efficacy and safety of HLX43 in patients with advanced NSCLC.[15][17][18][19][20]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical and clinical evaluation of ADCs like HLX43.
In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase I Study to Evaluate the Safety, Tolerability, and PK of HLX43 in Advanced/Metastatic Solid Tumors [clin.larvol.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. henlius.com [henlius.com]
- 6. m.youtube.com [m.youtube.com]
- 7. abcam.cn [abcam.cn]
- 8. benchchem.com [benchchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. SGN-PDL1V for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. Learn about the mechanism of action | DATROWAY® (datopotamab deruxtecandlnk) for HCPs [datrowayhcp.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 18. A Phase II Clinical Study to Evaluate HLX43 in Subjects With Advanced Non-small Cell Lung Cancer (NSCLC) | Clinical Research Trial Listing [centerwatch.com]
- 19. biotechhunter.com [biotechhunter.com]
- 20. A Phase II Clinical Study to Evaluate HLX43 in Subjects With Advanced Non-small Cell Lung Cancer (NSCLC) [clin.larvol.com]
Efficacy of HH0043 compared to previously published data
As of December 2025, there is no publicly available scientific literature, clinical trial data, or other published information regarding the efficacy of a compound designated as "HH0043." Searches for this specific identifier have not yielded any relevant results.
A similarly named investigational drug, HB0043 , is currently in early-stage clinical development. HB0043 is a bispecific antibody that targets both Interleukin-17A (IL-17A) and the Interleukin-36 receptor (IL-36R). It is being evaluated for the treatment of moderate to severe Hidradenitis Suppurativa (HS).
A Phase I/II open-label, dose-escalation clinical trial (NCT06895499) has been registered to assess the efficacy, safety, and tolerability of HB0043 in adult patients with this condition.[1] The study is projected to be completed in March 2026, with primary completion estimated for January 2026.[1] Consequently, no efficacy data from this trial has been published.
Due to the absence of any performance data for either "this compound" or the clinical-stage "HB0043," a comparison of its efficacy with previously published data for other therapeutic alternatives is not possible at this time.
Further information will likely become available following the completion of ongoing and future clinical studies and their subsequent publication in peer-reviewed journals or presentation at scientific conferences. Researchers and drug development professionals are advised to monitor clinical trial registries and scientific literature for future updates on HB0043.
References
No Publicly Available Data for Meta-Analysis of HH0043
A comprehensive search for publicly available research studies and experimental data on a compound designated "HH0043" yielded no results. Consequently, a meta-analysis and a direct comparison guide with supporting experimental data cannot be constructed at this time.
However, the search identified a clinical trial for a similarly named investigational compound, HB0043 . It is plausible that "this compound" is a typographical error for this compound. The information below pertains to HB0043 and is intended to provide a forward-looking framework for the kind of comparative analysis that would be possible once clinical trial data becomes publicly available.
HB0043: An Investigational Bispecific Antibody
HB0043 is described as a bispecific antibody that simultaneously targets two key cytokines involved in inflammation: Interleukin-17A (IL-17A) and the Interleukin-36 Receptor (IL-36R).[1] It is currently being investigated in a Phase I/II clinical trial for the treatment of moderate to severe Hidradenitis Suppurativa (HS), a chronic inflammatory skin condition.[1]
The clinical trial (NCT06895499) is scheduled to start in March 2025, with primary completion estimated for January 2026.[1] As the study is in its nascent stages, no clinical or preclinical data have been published.
Future Comparative Analysis: A Prospective Look
Once data from the HB0043-HS-0-01 trial and subsequent studies are published, a comprehensive comparison guide can be developed. This guide would likely compare HB0043 to existing treatments for moderate to severe Hidradenitis Suppurativa.
Potential Comparators:
-
TNF inhibitors: Adalimumab (the first FDA-approved biologic for HS)
-
IL-17 inhibitors: Secukinumab, Bimekizumab
-
IL-1 inhibitors: Anakinra
-
JAK inhibitors: Upadacitinib
Key Data for Comparison (Hypothetical Tables):
For a meaningful comparison, the following data points would be crucial. The tables below are templates illustrating how such data would be presented.
Table 1: Efficacy Outcomes in Moderate to Severe HS (Illustrative)
| Compound | Mechanism of Action | HiSCR Score | IHS4 Score Reduction | Pain VAS Score Reduction | Study Reference |
|---|---|---|---|---|---|
| HB0043 | IL-17A & IL-36R Antagonist | Data not available | Data not available | Data not available | NCT06895499 |
| Adalimumab | TNF-α Inhibitor | Example: 58.9% | Example: -50% | Example: -27.7 | PIONEER I & II |
| Secukinumab | IL-17A Inhibitor | Example: 45.0% | Example: -43.1% | Example: -29.9 | SUNSHINE & SUNRISE |
Note: HiSCR (Hidradenitis Suppurativa Clinical Response) and IHS4 (International Hidradenitis Suppurativa Severity Score System) are standard efficacy endpoints in HS clinical trials. VAS refers to the Visual Analog Scale for pain.
Table 2: Safety and Tolerability Profile (Illustrative)
| Compound | Common Adverse Events (>5%) | Serious Adverse Events | Discontinuation Rate due to AEs | Study Reference |
|---|---|---|---|---|
| HB0043 | Data not available | Data not available | Data not available | NCT06895499 |
| Adalimumab | Example: Nasopharyngitis, Headache | Example: Serious infections | Example: 1.8% | PIONEER I & II |
| Secukinumab | Example: Nasopharyngitis, Diarrhea | Example: Candida infections | Example: 2.2% | SUNSHINE & SUNRISE |
Experimental Protocols
Detailed experimental protocols would be derived from the "Methods" section of published clinical trial results. An example of the information that would be extracted is provided below.
Protocol: Phase I/II, Open-Label, Dose-Escalation Trial (HB0043-HS-0-01) [1]
-
Objective: To evaluate the safety, tolerability, and efficacy of HB0043 in adult patients with moderate to severe Hidradenitis Suppurativa.
-
Study Design: The study consists of a 4-week screening period, a 20-week treatment period, and a 4-week safety follow-up. It is an open-label, dose-escalation trial.
-
Inclusion Criteria (Summary): Adult patients with a diagnosis of moderate to severe HS.
-
Exclusion Criteria (Summary): To be detailed in the final publication.
-
Intervention: Subcutaneous administration of HB0043 at varying dose levels.
-
Primary Outcome Measures: Incidence of Treatment-Emergent Adverse Events (TEAEs).
-
Secondary Outcome Measures: Efficacy measures such as the proportion of patients achieving HiSCR, change from baseline in IHS4, and patient-reported outcomes on pain and quality of life.
Visualizing the Mechanism of Action
To understand the therapeutic rationale for HB0043, it is helpful to visualize the inflammatory pathways it targets.
Signaling Pathway Targeted by HB0043
The diagram below illustrates the central roles of IL-17A and IL-36 in the inflammatory cascade of diseases like Hidradenitis Suppurativa. HB0043 is designed to block these two pathways simultaneously.
Caption: Dual blockade of IL-17A and IL-36R signaling by HB0043.
Illustrative Experimental Workflow
The workflow for a typical biologics clinical trial, such as the one for HB0043, is outlined below.
Caption: General workflow for the HB0043-HS-0-01 clinical trial.
References
Safety Operating Guide
Identification of "HH0043" for Proper Disposal Procedures Remains Elusive
Providing specific disposal procedures for the substance identified as "HH0043" is not possible at this time as it does not correspond to a universally recognized chemical identifier in publicly available safety and regulatory databases.
Extensive searches for a Safety Data Sheet (SDS) or other chemical safety information for "this compound" have not yielded any specific results. This suggests that "this compound" may be an internal product code, a shorthand notation for a research compound, or an identifier specific to a particular institution or supplier that is not in the public domain. Without the chemical name, manufacturer, or a corresponding SDS, outlining accurate and safe disposal procedures is impossible and would be irresponsible.
For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is paramount to ensure laboratory safety and environmental protection. The appropriate disposal method is entirely dependent on the chemical and physical properties of the substance, including its reactivity, toxicity, flammability, and other hazards.
To receive the essential safety and logistical information requested, including operational and disposal plans, it is imperative that the user provide more specific details about "HH004_3". Necessary information includes:
-
Chemical Name: The systematic or common name of the substance.
-
CAS Number: The Chemical Abstracts Service registry number.
-
Manufacturer or Supplier: The entity that produced or supplied the substance.
-
Safety Data Sheet (SDS): A copy of the SDS for the product.
Once the identity of "this compound" is established, a detailed guide on its proper disposal can be provided, including any necessary quantitative data, experimental protocols for neutralization or deactivation if applicable, and visual aids to ensure clarity and compliance with safety standards.
In the absence of this critical information, users are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for guidance on handling and disposing of this unidentified substance. Treating the substance as hazardous until its properties are known is a prudent safety measure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
